5-Hydroxy Dantrolene-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-[[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORTQZSSAZLCK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 5-Hydroxy Dantrolene-d4. Dantrolene and its metabolites are significant in the study of muscle relaxants and the treatment of malignant hyperthermia. The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This document outlines a plausible multi-step synthetic pathway and a subsequent purification protocol, based on established chemical principles and analogous reactions reported in the scientific literature. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Dantrolene is a hydantoin derivative that functions as a postsynaptic muscle relaxant by inhibiting calcium ion release from the sarcoplasmic reticulum. Its primary metabolite, 5-Hydroxy Dantrolene, is pharmacologically active. The stable isotope-labeled version, this compound, is essential for accurate bioanalytical assays. This guide details a proposed synthetic route commencing with the deuteration of a suitable starting material to prepare the key intermediate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, followed by its condensation with 1-amino-5-hydroxyhydantoin and subsequent purification.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-stage process:
-
Synthesis of Key Intermediates:
-
Preparation of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde.
-
Preparation of 1-amino-5-hydroxyhydantoin.
-
-
Condensation and Purification:
-
Condensation of the deuterated aldehyde with the hydroxylated aminohydantoin.
-
Purification of the final product.
-
The overall proposed synthetic scheme is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)
This procedure is adapted from the general synthesis of 5-aryl-2-furaldehydes. The key step is a Meerwein arylation using a deuterated starting material.
Materials:
-
4-Nitroaniline-d4
-
Sodium nitrite
-
Hydrochloric acid
-
Furfural
-
Copper(II) chloride
-
Ethanol
Protocol:
-
Dissolve 4-nitroaniline-d4 in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, add furfural and a catalytic amount of copper(II) chloride to an aqueous solution.
-
Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until nitrogen evolution ceases.
-
The resulting precipitate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, is collected by filtration, washed with cold water, and recrystallized from ethanol.
Synthesis of 1-amino-5-hydroxyhydantoin (Intermediate 2)
This proposed synthesis is based on methods for producing 1-aminohydantoin derivatives, with a subsequent hydroxylation step.
Materials:
-
Semicarbazide hydrochloride
-
Glyoxylic acid
-
Sodium hydroxide
-
Hydrochloric acid
Protocol:
-
React semicarbazide hydrochloride with glyoxylic acid in an aqueous basic medium (sodium hydroxide) to form a semicarbazone intermediate.
-
Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming 1-aminohydantoin.
-
The 1-aminohydantoin is then subjected to a hydroxylation reaction. A potential method involves enzymatic hydroxylation or a carefully controlled chemical oxidation to introduce the hydroxyl group at the C5 position. (Note: This step is speculative and would require significant experimental development).
-
The resulting 1-amino-5-hydroxyhydantoin is purified by recrystallization.
Synthesis of this compound (Final Product)
This step involves the condensation of the two key intermediates.
Materials:
-
5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)
-
1-amino-5-hydroxyhydantoin (Intermediate 2)
-
Glacial acetic acid
-
Ethanol
Protocol:
-
Dissolve equimolar amounts of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde and 1-amino-5-hydroxyhydantoin in a minimal amount of glacial acetic acid.
-
Add ethanol to the mixture and reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Purification Protocol
The crude this compound is purified using column chromatography.
Caption: Workflow for the purification of this compound.
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Equilibrate the column with the starting mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the deuterated molecular weight (approx. 334.28 m/z) |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectrum should show the absence of signals corresponding to the deuterated positions on the nitrophenyl ring. ¹³C and ²H NMR will further confirm the structure and deuteration sites. |
Conclusion
This technical guide presents a plausible and detailed methodology for the synthesis and purification of this compound. The proposed pathway utilizes established organic chemistry reactions, adapted for the introduction of a deuterium label. The successful synthesis of this internal standard is critical for advancing research in the pharmacokinetics and metabolism of dantrolene. The protocols provided herein offer a solid foundation for researchers to develop and optimize the production of this important analytical tool. It is important to note that the synthesis, particularly of the 1-amino-5-hydroxyhydantoin intermediate, may require significant experimental optimization.
References
5-Hydroxy Dantrolene-d4: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 5-Hydroxy Dantrolene-d4, a key deuterated metabolite of the muscle relaxant Dantrolene. This document is intended to serve as a resource for professionals in research, and drug development and analysis. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Dantrolene and its metabolites in biological samples through mass spectrometry and liquid chromatography techniques.[1]
Core Chemical Properties
This compound is the deuterium-labeled form of 5-Hydroxy Dantrolene, the major metabolite of Dantrolene.[1] The incorporation of four deuterium atoms on the nitrophenyl ring provides a distinct mass shift, facilitating its use as an internal standard in analytical methodologies.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | [1] |
| Synonyms | 5-Hydroxy-1-[[[5-(4-nitrophenyl-d4)-2-furanyl]methylene]amino]-2,4-imidazolidinedione | [2] |
| CAS Number | 1217225-15-4 | [2] |
| Molecular Formula | C₁₄H₆D₄N₄O₆ | [2][3] |
| Molecular Weight | 334.28 g/mol | [2][3] |
| Purity | ≥95% | [2][3] |
| Melting Point | Not available | [4][5] |
| Boiling Point | Not available | [4][5] |
| Solubility | Not available |
Metabolic Pathway of Dantrolene
Dantrolene undergoes extensive metabolism in the liver. The formation of 5-Hydroxy Dantrolene is a primary metabolic route, mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP1A1 and CYP1A2 have been identified as key enzymes in this hydroxylation process.[6] Another significant metabolic pathway involves the reduction of the nitro group to form aminodantrolene, a reaction catalyzed by aldehyde oxidase 1 (AOX1), followed by acetylation via N-acetyltransferase 2 (NAT2).[7]
The following diagram illustrates the primary metabolic pathways of Dantrolene.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 5-Hydroxy-Dantrolene-D4 [chemicalbook.com]
- 5. 5-Hydroxy-Dantrolene-D4 CAS#: [m.chemicalbook.com]
- 6. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dantrolene to 5-Hydroxydantrolene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the skeletal muscle relaxant dantrolene, with a specific focus on its primary active metabolite, 5-hydroxydantrolene. The information presented herein is intended to support research, discovery, and development activities related to this compound.
Introduction
Dantrolene is a hydantoin derivative that acts as a postsynaptic muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in muscle cells.[1][2] It is primarily used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics, as well as for managing spasticity associated with various neurological disorders.[1] The therapeutic effects and overall disposition of dantrolene are significantly influenced by its pharmacokinetic profile and metabolic fate. The principal metabolic pathway involves the hydroxylation of dantrolene to form 5-hydroxydantrolene, a metabolite that also possesses muscle relaxant activity.[2] Understanding the intricate details of dantrolene's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical use and for the development of novel therapeutic strategies.
Pharmacokinetics
The pharmacokinetic profile of dantrolene has been characterized in various species, including humans, dogs, and horses. The following sections and tables summarize the key pharmacokinetic parameters for both dantrolene and its major metabolite, 5-hydroxydantrolene.
Human Pharmacokinetics
In humans, dantrolene can be administered orally or intravenously. The oral bioavailability is approximately 70%.[1][2] Following oral administration, peak plasma concentrations are typically reached within 5 to 6 hours.[3][4] The elimination half-life of dantrolene after oral administration has been reported to be around 8.7 hours for a 100 mg dose, while intravenous administration results in a half-life ranging from 4 to 8 hours.[2][5]
Table 1: Pharmacokinetic Parameters of Dantrolene in Healthy Adult Humans
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference(s) |
| Oral | 100 mg | 100 - >600 | ~5 | Not Reported | 8.7 | [4][5] |
| Oral | 5 mg/kg (total) | >2800 (at induction) | 4 (last dose) | Not Reported | 15.8 ± 6.0 | [6] |
| Intravenous | 5 mg/kg over 30 min | Not Reported | Not Applicable | Not Reported | Not Reported | [7] |
| Intravenous | 2.4 mg/kg over 2 hr | 4200 | ~2 | Not Reported | 12.1 | [3] |
Table 2: Pharmacokinetic Parameters of 5-Hydroxydantrolene in Humans
| Administration Route (of Dantrolene) | Dose (of Dantrolene) | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | Reference(s) |
| Intravenous | 2.4 mg/kg | 600 ± 180 | ~7 | 9.0 ± 2.5 | [8] |
Animal Pharmacokinetics
Pharmacokinetic studies in dogs and horses have also been conducted to understand the disposition of dantrolene and 5-hydroxydantrolene in these species.
Table 3: Pharmacokinetic Parameters of Dantrolene in Dogs (Oral Administration)
| Dose | Cmax (µg/mL) | T½ (hr) | AUC (µg·hr/mL) | Reference(s) |
| 5 mg/kg | 0.43 | 1.26 | 3.87 | [5][9] |
| 10 mg/kg | 0.65 | 1.21 | 5.94 | [5][9] |
Table 4: Pharmacokinetic Parameters of Dantrolene in Horses (Oral Administration)
| Formulation | Peak Plasma Concentration (ng/mL) | Time to Peak (hr) | Reference(s) |
| Capsules | 28.9 ± 21.6 | 3.8 | [10] |
| Paste | 37.8 ± 12.8 | 3.8 | [10] |
Metabolism of Dantrolene to 5-Hydroxydantrolene
The primary metabolic transformation of dantrolene is hydroxylation at the 5-position of the hydantoin ring, leading to the formation of 5-hydroxydantrolene. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[11]
Cytochrome P450 Isoforms Involved
Further research has also identified that aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2) are involved in other metabolic pathways of dantrolene in humans, leading to the formation of acetylaminodantrolene.[12][13]
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of dantrolene.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of dantrolene and its metabolites in a specific species.
General Protocol:
-
Subject Selection: Healthy volunteers or specific animal species are selected based on the study objectives.
-
Drug Administration: Dantrolene is administered either orally (as capsules or paste) or intravenously (as a solution) at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Sample Processing: Plasma or whole blood is separated and stored under appropriate conditions (e.g., -80°C) until analysis.
-
Bioanalysis: The concentrations of dantrolene and 5-hydroxydantrolene in the biological samples are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
In Vitro Metabolism Studies Using Liver Microsomes
Objective: To identify the enzymes responsible for the metabolism of dantrolene and to characterize the kinetics of metabolite formation.
General Protocol:
-
Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., human, rat) through differential centrifugation of liver homogenates.
-
Incubation: Dantrolene is incubated with liver microsomes in the presence of a NADPH-generating system (cofactor for CYP enzymes) in a suitable buffer at 37°C.
-
Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Sample Analysis: The incubation mixture is analyzed by a validated analytical method (e.g., LC-MS/MS) to quantify the parent drug (dantrolene) and the formation of the metabolite (5-hydroxydantrolene).
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of dantrolene. The data are then fitted to the Michaelis-Menten equation.
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, experiments are conducted using either recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies for individual CYP isoforms in pooled human liver microsomes.
Analytical Methodology: LC-MS/MS
Objective: To accurately and sensitively quantify dantrolene and 5-hydroxydantrolene in biological matrices.
General Protocol:
-
Sample Preparation: A protein precipitation or liquid-liquid extraction is typically performed on the plasma or microsomal incubation samples to remove interfering substances. An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate dantrolene, 5-hydroxydantrolene, and the internal standard.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in either positive or negative mode. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and interpolating from a standard curve prepared in the same biological matrix.
Table 5: Example LC-MS/MS Parameters for Dantrolene and 5-Hydroxydantrolene Analysis
| Parameter | Dantrolene | 5-Hydroxydantrolene | Reference(s) |
| Chromatography | |||
| Column | Reversed-phase C18 | Reversed-phase C18 | [14][15] |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | [14][15] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [14][15] |
| Mass Spectrometry | |||
| Ionization Mode | ESI Positive/Negative | ESI Positive/Negative | [14][15] |
| MRM Transition (m/z) | Specific transitions vary by instrument and method | Specific transitions vary by instrument and method |
Note: Specific MRM transitions are highly dependent on the instrument and optimization and should be determined empirically.
Conclusion
This technical guide has provided a detailed summary of the current knowledge on the pharmacokinetics of dantrolene and its metabolism to 5-hydroxydantrolene. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of dantrolene's ADME properties, particularly the role of cytochrome P450 enzymes in its hydroxylation, is essential for its safe and effective clinical application and for the exploration of new therapeutic uses. Further research focusing on the precise kinetics of human CYP-mediated metabolism of dantrolene would be beneficial for a more complete understanding of its disposition in humans.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Plasma levels of dantrolene following oral administration in malignant hyperthermia-susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compartmental pharmacokinetics of dantrolene in adults: do malignant hyperthermia association dosing guidelines work? [sonar.ch]
- 8. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. researchgate.net [researchgate.net]
- 13. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in Dantrolene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant primarily used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. The liver, and specifically the cytochrome P450 (CYP) system, plays a crucial role in the biotransformation of dantrolene, influencing its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the role of cytochrome P450 and other key enzymes in the metabolism of dantrolene, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways.
Metabolic Pathways of Dantrolene
Dantrolene undergoes extensive metabolism primarily through two distinct pathways: an oxidative pathway mediated by cytochrome P450 enzymes located in the liver microsomes, and a reductive pathway occurring in the liver cytosol.
Oxidative Pathway: 5-Hydroxylation
The primary oxidative metabolite of dantrolene is 5-hydroxydantrolene. This reaction is catalyzed by the cytochrome P450 system. While the specific human CYP isoforms responsible for this transformation and their precise kinetic parameters have not been fully elucidated in published literature, studies in rat liver microsomes have implicated the involvement of CYP1A1, CYP1A2, and CYP3A isoforms.[2] Given the significant role of CYP3A4 and CYP2C9 in the metabolism of a vast array of drugs in humans, their potential involvement in dantrolene hydroxylation is an area of active investigation.
Reductive Pathway: Formation of Amino and Acetylamino Metabolites
The second major metabolic route for dantrolene involves the reduction of its nitro group, which occurs in the liver cytosol.[3] This process leads to the formation of aminodantrolene, which is subsequently acetylated to form acetylaminodantrolene. Recent research has identified the key enzymes responsible for this pathway in humans:
-
Aldehyde Oxidase 1 (AOX1): This cytosolic enzyme is primarily responsible for the reduction of dantrolene to aminodantrolene.[3][4]
-
N-acetyltransferase 2 (NAT2): Following its formation, aminodantrolene is acetylated by this enzyme to yield acetylaminodantrolene.[3][4]
A summary of the key enzymes and their roles is presented in Table 1.
Table 1: Key Enzymes in Dantrolene Metabolism
| Metabolic Pathway | Enzyme | Cellular Location | Metabolite Formed |
| Oxidative | Cytochrome P450 (CYP) Isoforms (Specific human isoforms not definitively identified) | Liver Microsomes (Endoplasmic Reticulum) | 5-Hydroxydantrolene |
| Reductive | Aldehyde Oxidase 1 (AOX1) | Liver Cytosol | Aminodantrolene |
| Acetylation | N-acetyltransferase 2 (NAT2) | Liver Cytosol | Acetylaminodantrolene |
Quantitative Analysis of Dantrolene Metabolism
While comprehensive kinetic data for all aspects of dantrolene metabolism in humans is still an area of ongoing research, some key quantitative parameters have been reported.
Table 2: Kinetic Parameters for Dantrolene Metabolism
| Enzyme | Substrate | Parameter | Value | Species | Source |
| Aldehyde Oxidase 1 (AOX1) | Dantrolene | Km (anaerobic) | 4.7 µM | Human | [4] |
| Cytochrome P450 (rat) | Dantrolene | Low Km | 0.06-0.08 µM | Rat | [2] |
| High Km | 5-7 µM | Rat | [2] |
Note: The biphasic kinetics observed in rat liver microsomes suggest the involvement of at least two different CYP enzymes with different affinities for dantrolene.[2] Quantitative kinetic data (Vmax) for the human enzymes are not yet available in the literature.
Visualizing the Metabolic Pathways
The metabolic transformation of dantrolene can be visualized through the following pathway diagram generated using the DOT language.
Dantrolene Metabolic Pathways
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the metabolism of dantrolene.
In Vitro Metabolism of Dantrolene using Human Liver Fractions
Objective: To determine the metabolic profile and kinetic parameters of dantrolene in human liver microsomes and cytosol.
Materials:
-
Pooled human liver microsomes (HLM) and cytosol (commercially available)[5]
-
Dantrolene
-
NADPH regenerating system (for CYP-mediated reactions)
-
N1-methylnicotinamide (electron donor for AOX1)[3]
-
Acetyl-CoA (for NAT2-mediated reactions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Protocol for Microsomal (Oxidative) Metabolism:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically 0.1-0.5 mg/mL protein), and dantrolene at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of 5-hydroxydantrolene using a validated LC-MS/MS method.[6]
Protocol for Cytosolic (Reductive and Acetylative) Metabolism:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver cytosol (typically 1-2 mg/mL protein), dantrolene, and N1-methylnicotinamide.[3]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reduction reaction. For the subsequent acetylation step, add acetyl-CoA to the incubation mixture containing aminodantrolene.
-
Incubation: Incubate at 37°C for a specified time course.
-
Termination and Sample Processing: Follow the same procedure as for microsomal metabolism.
-
Analysis: Analyze the supernatant for the formation of aminodantrolene and acetylaminodantrolene using a validated LC-MS/MS method.
Analytical Method: HPLC-MS/MS for Dantrolene and its Metabolites
Objective: To simultaneously quantify dantrolene, 5-hydroxydantrolene, aminodantrolene, and acetylaminodantrolene in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 30 mm).[7][8]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[7][8]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 3 µL.[7]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to optimize detection of all analytes.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of each analyte and the internal standard.
Sample Preparation for Analysis:
-
Following the termination of the in vitro reaction and protein precipitation with acetonitrile, the supernatant is collected.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.
Workflow for Experimental Analysis:
General Experimental Workflow
Conclusion
The metabolism of dantrolene is a multifaceted process involving both oxidative and reductive pathways. While the cytochrome P450 system is responsible for the formation of 5-hydroxydantrolene, the precise human CYP isoforms and their kinetic parameters warrant further investigation. The reductive pathway, mediated by cytosolic enzymes AOX1 and NAT2, is better characterized in humans. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of dantrolene in clinical practice. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the intricacies of dantrolene metabolism.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
Certificate of Analysis: 5-Hydroxy Dantrolene-d4 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis specifications for 5-Hydroxy Dantrolene-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant Dantrolene. This document outlines typical quality control parameters, detailed analytical methodologies, and relevant metabolic context to ensure its proper application in a research and drug development setting.
Core Specifications
This compound is synthesized as an internal standard for use in bioanalytical assays. Its quality is assessed through a variety of tests to confirm its identity, purity, and isotopic labeling. The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.
Table 1: Certificate of Analysis Specifications for this compound
| Test Parameter | Specification | Method |
| Identity | ||
| Appearance | Yellow to Orange Solid | Visual Inspection |
| ¹H-NMR | Conforms to Structure | Nuclear Magnetic Resonance |
| Mass Spectrum | Conforms to Structure | Mass Spectrometry (MS) |
| Purity | ||
| Chemical Purity (HPLC) | ≥95%[1] | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥98% Deuterium Incorporation | Mass Spectrometry (MS) or NMR |
| Physical Properties | ||
| Melting Point | Report Value | Melting Point Apparatus |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Impurities | ||
| Residual Solvents | To be reported (<0.5%) | Gas Chromatography (GC-HS) |
| Water Content (Karl Fischer) | To be reported (<1.0%) | Karl Fischer Titration |
| Elemental Impurities | To be reported | Inductively Coupled Plasma-MS (ICP-MS) |
Metabolic Pathway of Dantrolene
5-Hydroxy Dantrolene is a major metabolite of Dantrolene. Understanding this metabolic conversion is essential for designing experiments that accurately measure the parent drug and its metabolites. Dantrolene undergoes metabolism primarily in the liver.[2] The formation of 5-Hydroxy Dantrolene is a Phase I hydroxylation reaction mediated by cytochrome P450 enzymes.[3] Another significant metabolic route involves the reduction of the nitro group, followed by acetylation.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxy Dantrolene-d4 (CAS Number 1217225-15-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and scientific applications of 5-Hydroxy Dantrolene-d4, a key analytical standard in the study of the muscle relaxant Dantrolene.
Introduction
This compound (CAS: 1217225-15-4) is the deuterium-labeled form of 5-Hydroxy Dantrolene, the primary active metabolite of the skeletal muscle relaxant Dantrolene.[1] Its isotopic labeling makes it an ideal internal standard for quantitative analysis in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] The parent compound, Dantrolene, is a hydantoin derivative used in the treatment of malignant hyperthermia and spasticity associated with various neurological disorders.[2] Dantrolene exerts its therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction.[2] Understanding the pharmacokinetics of Dantrolene and its metabolites is crucial for optimizing its clinical use, making this compound an invaluable tool for researchers.
Chemical and Physical Properties
While specific experimental data for the physical properties of this compound are not extensively reported in the public domain, the following table summarizes its key chemical identifiers and data for the parent compound, Dantrolene.
| Property | Value | Reference(s) |
| Chemical Name | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | [3] |
| CAS Number | 1217225-15-4 | [3] |
| Molecular Formula | C₁₄H₆D₄N₄O₆ | [3] |
| Molecular Weight | 334.28 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [3] |
| Storage | Store at 2-8°C, protected from light | - |
| Parent Compound (Dantrolene) Melting Point | 279-280 °C | - |
| Parent Compound (Dantrolene) Solubility | Slightly soluble in water | [2] |
Suppliers
This compound is available from several reputable suppliers of research chemicals and analytical standards. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
-
LGC Standards
-
MedchemExpress
-
Santa Cruz Biotechnology
-
Sigma-Aldrich
-
Pharmaffiliates
-
Toronto Research Chemicals (TRC)
-
Biosynth
Scientific Applications and Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods to quantify Dantrolene and its major metabolite, 5-Hydroxy Dantrolene, in biological samples like plasma and urine.[1] Several studies have detailed LC-MS methods for this purpose.[4][5][6]
Representative Experimental Protocol: Quantification of Dantrolene and 5-Hydroxy Dantrolene in Human Plasma using LC-MS/MS
This protocol is a representative example based on published methodologies and illustrates the use of this compound as an internal standard.
4.1.1 Materials and Reagents
-
Dantrolene analytical standard
-
5-Hydroxy Dantrolene analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
4.1.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4.1.3 Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.4 Chromatographic and Mass Spectrometric Conditions
-
LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Dantrolene, 5-Hydroxy Dantrolene, and this compound would need to be optimized on the specific instrument.
4.1.5 Experimental Workflow Diagram
Caption: Workflow for the quantification of Dantrolene and its metabolite in plasma.
Mechanism of Action of Parent Compound: Dantrolene
Dantrolene, the parent compound of this compound, exerts its muscle relaxant effects through a well-defined signaling pathway. It directly interferes with the excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor (RyR1) on the sarcoplasmic reticulum.[2] This binding inhibits the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm, thereby preventing the initiation of muscle contraction.
Caption: Dantrolene's mechanism of action on the ryanodine receptor.
Synthesis
The synthesis of the non-deuterated 5-Hydroxy Dantrolene has been reported in the scientific literature.[7] The synthesis of the deuterated analog, this compound, would likely follow a similar synthetic route, incorporating a deuterated starting material, such as deuterated p-nitrophenylfuran.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Dantrolene. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a foundational understanding of its properties, suppliers, and applications, enabling its effective integration into research workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Deuterium-Labeled Internal Standards: An In-depth Technical Guide for Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within drug development, achieving the highest levels of accuracy and precision in quantitative assays is paramount. Isotope dilution mass spectrometry (IDMS) stands as a gold standard for quantification, and at its heart lies the use of stable isotope-labeled internal standards (SIL-IS). Among these, deuterium-labeled internal standards are frequently employed due to their cost-effectiveness and accessibility. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in bioanalysis.
The Fundamental Role of Deuterium-Labeled Internal Standards
A deuterium-labeled internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle behind its use is that a SIL-IS is chemically identical to the analyte, meaning it will exhibit nearly the same behavior during sample extraction, chromatography, and ionization in a mass spectrometer.[2] However, due to its higher mass, it can be differentiated from the analyte by the mass spectrometer.
By adding a known amount of the deuterium-labeled internal standard to a sample at the very beginning of the analytical workflow, it acts as a tracer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there are variations in sample preparation, injection volume, or instrument response, thus correcting for these potential sources of error and leading to more accurate and precise results.[3]
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.
2.1. Hydrogen/Deuterium (H/D) Exchange
This method involves the replacement of existing hydrogen atoms in the analyte molecule with deuterium.[4] It is often a simpler and more cost-effective approach. The exchange can be catalyzed by acids, bases, or metals in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents.[4][5] For example, hydrogens on carbons adjacent to a carbonyl group can be exchanged through keto-enol tautomerism in a basic deuterated solution.[4]
2.2. De Novo Chemical Synthesis
This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[6] This method provides greater control over the position and number of deuterium labels, which is crucial for ensuring the stability of the label.[7][8] While generally more complex and expensive, de novo synthesis is often necessary to produce high-quality, stable internal standards, especially for complex molecules.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preclinical Toxicology of Dantrolene and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant primarily used in the management of malignant hyperthermia and spasticity. Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum by binding to the ryanodine receptor (RyR). The preclinical toxicological profile of dantrolene has been evaluated in various animal models, including rats, mice, dogs, and monkeys. Key toxicological findings are primarily related to hepatotoxicity, particularly with chronic high-dose administration. Evidence of carcinogenicity has been observed in rats, specifically an increased incidence of mammary tumors. Genotoxicity studies have yielded mixed results, with positive findings in some in vitro assays. Reproductive and developmental toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs). The main metabolites of dantrolene are 5-hydroxydantrolene, which is pharmacologically active, and aminodantrolene. The toxicological profiles of these metabolites are less extensively characterized than the parent compound. This guide provides a comprehensive overview of the preclinical toxicology of dantrolene and its metabolites, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple closely spaced doses.
Quantitative Data
| Species | Route | Parameter | Value (mg/kg) | Reference |
| Rat | Oral | LD50 | > 7500 | [No specific citation found for this value] |
| Mouse | Oral | LD50 | > 5000 | [No specific citation found for this value] |
No specific LD50 values were identified in the provided search results. The values presented are indicative of low acute toxicity but require confirmation from primary study reports.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
A standardized protocol for assessing acute oral toxicity is the Acute Toxic Class Method (OECD Guideline 423).
Objective: To estimate the acute oral toxicity of a substance.
Animal Model: Typically, rats (e.g., Sprague-Dawley or Wistar) are used. A small number of animals of a single sex (usually females) are used in a stepwise procedure.
Dosage: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral gavage.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered, and animals are observed for mortality and clinical signs of toxicity.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
Body weights are recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
Endpoints:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern).
-
Body weight changes.
-
Gross pathological findings.
Subchronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.
Quantitative Data
| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rat | 13 weeks | Oral | 0, 30, 100, 300 | Decreased body weight and food consumption at 100 and 300 mg/kg/day. Mild liver toxicity at 300 mg/kg/day. | 30 | [No specific citation found for these values] |
| Dog | 1 year | Oral | 0, 15, 30, 60 | Signs of hepatopathy at ≥ 30 mg/kg/day. | 15 | [1] |
| Monkey | 1 year | Oral | 0, 15, 30, 60 | Signs of hepatopathy at ≥ 30 mg/kg/day. | 15 | [1] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
Objective: To characterize the toxicity profile of a substance following 90 days of oral administration.
Animal Model: Rats (e.g., Sprague-Dawley) are typically used, with an equal number of males and females per group (at least 10 per sex per group).
Dosage: At least three dose levels and a control group are used. Doses are administered daily by gavage or in the diet/drinking water for 90 days.
Procedure:
-
Animals are acclimatized before the start of the study.
-
Daily observations for clinical signs of toxicity are performed.
-
Detailed clinical examinations are conducted weekly.
-
Body weight and food/water consumption are measured weekly.
-
Ophthalmological examinations are performed prior to the study and at termination.
-
Hematology and clinical biochemistry parameters are analyzed at termination.
-
Urinalysis is performed at termination.
-
At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and designated organs are weighed.
-
Histopathological examination of a comprehensive list of organs and tissues is conducted.
Endpoints:
-
Mortality and clinical signs.
-
Body weight, food/water consumption.
-
Ophthalmological findings.
-
Hematology and clinical chemistry parameters.
-
Urinalysis parameters.
-
Gross pathology and organ weights.
-
Histopathological findings.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.
Quantitative Data
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Ames Test | Salmonella typhimurium (strains not specified) | With and without S9 | Not specified | Positive | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Positive | [No specific citation found for this result] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To detect gene mutations induced by a test substance.
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
Procedure:
-
The test substance is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
Endpoints:
-
A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies over the negative control.
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.
Procedure:
-
Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
-
After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Cells are harvested, fixed, and stained.
-
Metaphase cells are examined microscopically for chromosomal aberrations.
Endpoints:
-
A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumor-inducing potential of a substance.
Quantitative Data
| Species | Strain | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | Sprague-Dawley (female) | 18 months | Oral | 15, 30, 60 | Increased incidence of benign and malignant mammary tumors. Increased incidence of benign lymphatic neoplasms at the highest dose. | [1] |
| Rat | Sprague-Dawley | 30 months | Oral | 15, 30, 60 | Decreased time to onset of mammary neoplasms. Increased incidence of hepatic lymphangiomas and angiosarcomas in females at the highest dose. | [1] |
| Rat | Fischer-344 | 30 months | Oral | 15, 30, 60 | Dose-related reduction in the time of onset of mammary and testicular tumors. | [1] |
| Mouse | HaM/ICR | 24 months | Oral | Not specified | No evidence of carcinogenic activity. | [1] |
Experimental Protocol: Carcinogenicity Study (OECD 451)
Objective: To observe and measure the neoplastic response to long-term exposure to a test substance.
Animal Model: Typically rats and mice are used, with at least 50 animals of each sex per dose group.
Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan. Dosing is typically for the majority of the animal's lifespan (e.g., 24 months for rats).
Procedure:
-
Animals are dosed daily, usually in the diet, drinking water, or by gavage.
-
Animals are observed daily for clinical signs of toxicity and tumor development.
-
Body weights and food consumption are recorded regularly.
-
A complete necropsy is performed on all animals.
-
Histopathological examination of all organs and tissues is conducted.
Endpoints:
-
Incidence, type, and location of tumors.
-
Time to tumor onset.
-
Mortality and survival rates.
-
Clinical signs and other measures of toxicity.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.
Quantitative Data
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Fertility and Early Embryonic Development | Rat | Not specified | No impairment of fertility. | Not specified | [No specific citation found for this result] |
| Embryo-fetal Development | Rat | Not specified | No teratogenic effects. | Not specified | [No specific citation found for this result] |
| Embryo-fetal Development | Rabbit | Not specified | No teratogenic effects. | Not specified | [No specific citation found for this result] |
| Prenatal and Postnatal Development | Rat | Not specified | No adverse effects on postnatal development. | Not specified | [No specific citation found for this result] |
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)
Objective: To assess the effects of a substance on all stages of the reproductive cycle.
Animal Model: Rats are typically used.
Procedure:
-
The F0 generation (parental) animals are dosed for a period before mating, during mating, gestation, and lactation.
-
The F1 generation is selected from the F0 litters and is dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
-
Detailed observations are made on mating performance, fertility, pregnancy, parturition, and lactation.
-
Offspring are evaluated for viability, growth, and development.
-
Necropsy and histopathology are performed on parental animals and selected offspring.
Endpoints:
-
Fertility indices, gestation length, litter size, pup viability, and pup body weights.
-
Anogenital distance and nipple retention in pups.
-
Age at sexual maturation.
-
Estrous cyclicity.
-
Sperm parameters.
-
Gross and histopathological findings in reproductive organs.
Metabolism and Metabolite Toxicology
Dantrolene is primarily metabolized in the liver.
Metabolic Pathway
Dantrolene undergoes two main metabolic transformations:
-
Hydroxylation: Catalyzed by cytochrome P450 enzymes to form 5-hydroxydantrolene. This metabolite is pharmacologically active.[2]
-
Nitroreduction: Reduction of the nitro group to form aminodantrolene, which is then acetylated.[3]
Toxicology of Metabolites
-
5-Hydroxydantrolene: This is an active metabolite with muscle relaxant properties. Its toxicological profile is not as well-defined as dantrolene, but it is believed to contribute to the overall pharmacological and toxicological effects of the parent drug.
-
Aminodantrolene: The role of this metabolite in dantrolene-induced toxicity is not fully understood.
Signaling Pathways and Experimental Workflows
Dantrolene's Mechanism of Action on the Ryanodine Receptor
dot
Caption: Dantrolene inhibits Ca2+ release from the SR via the RyR1 receptor.
Experimental Workflow for a 90-Day Oral Toxicity Study
dot
Caption: Workflow of a typical 90-day repeated-dose oral toxicity study.
Conclusion
The preclinical toxicological data on dantrolene indicate a relatively low potential for acute toxicity. The primary concerns identified in animal studies are hepatotoxicity with chronic administration at higher doses and a potential for carcinogenicity in rats. Genotoxicity findings are mixed, suggesting a need for careful consideration of the data. Reproductive and developmental studies have not revealed significant concerns at therapeutic dose levels. The active metabolite, 5-hydroxydantrolene, likely contributes to the overall toxicological profile. Further research into the specific toxicities of dantrolene's metabolites would provide a more complete understanding of its safety profile. This guide provides a foundational understanding for researchers and drug development professionals involved in the continued evaluation and clinical use of dantrolene.
References
- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Dantrolene and 5-Hydroxydantrolene in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the muscle relaxant dantrolene and its primary active metabolite, 5-hydroxydantrolene, in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid and selective chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). This method is designed to offer high sensitivity, specificity, and a broad linear range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Dantrolene is a postsynaptic muscle relaxant that is used in the treatment of spasticity associated with various neurological disorders and is the primary treatment for malignant hyperthermia. The pharmacological activity of dantrolene is, in part, attributed to its active metabolite, 5-hydroxydantrolene. Therefore, the simultaneous quantification of both the parent drug and its metabolite is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate measurement of these analytes in complex biological matrices like plasma.[1]
Experimental
Materials and Reagents
-
Dantrolene and 5-hydroxydantrolene reference standards
-
Citalopram (or other suitable internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of dantrolene and 5-hydroxydantrolene from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve dantrolene and 5-hydroxydantrolene.
-
Column: Reversed-phase C18 (e.g., 1.7 µm particle size, 2.1 x 30 mm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation of the parent drug and its more polar metabolite. A suggested starting point is a linear gradient from 20% to 80% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes should be evaluated for optimal sensitivity for both analytes and the internal standard.[2]
Table 1: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Dantrolene | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |
| 5-Hydroxydantrolene | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |
| Internal Standard | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |
Note: The optimal precursor and product ions, as well as collision energies and other compound-dependent parameters, must be determined by infusing standard solutions of each analyte into the mass spectrometer.
Method Validation
The method should be validated according to the US FDA or other relevant regulatory guidelines for bioanalytical method validation. Key validation parameters to be assessed include:
-
Linearity: A linear range of 25-2500 ng/mL for dantrolene has been reported and can serve as a target range for validation.[2] The linearity for 5-hydroxydantrolene should be established.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high quality control samples).
-
Selectivity and Specificity: The method's ability to differentiate the analytes from endogenous plasma components should be confirmed.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analytes and internal standard should be investigated.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage) should be assessed.
Data Presentation
Table 2: Quantitative Method Performance (Hypothetical Data)
| Parameter | Dantrolene | 5-Hydroxydantrolene |
| Linear Range (ng/mL) | 25 - 2500 | 20 - 2000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 20 |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (% Bias) | ±15% | ±15% |
| Mean Extraction Recovery (%) | >85% | >80% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of dantrolene and 5-hydroxydantrolene.
Caption: Simplified metabolic pathway of dantrolene.
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The described protocol, with appropriate validation, can be a valuable tool for researchers and drug development professionals in advancing the understanding of dantrolene's clinical pharmacology.
References
- 1. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Dantrolene and its Major Metabolite in Plasma using 5-Hydroxy Dantrolene-d4 as an Internal Standard
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Monitoring its plasma concentrations, along with its primary active metabolite, 5-hydroxydantrolene, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects, extraction variability, and instrument response fluctuations. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of dantrolene and 5-hydroxydantrolene in human plasma, employing 5-Hydroxy Dantrolene-d4 as the internal standard.
Metabolic Pathway of Dantrolene
Dantrolene undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and nitroreduction. The major active metabolite, 5-hydroxydantrolene, is formed via hydroxylation mediated by cytochrome P450 enzymes.[1][2] Another significant metabolic route is the reduction of the nitro group to form aminodantrolene, which is subsequently acetylated.[3][4]
Caption: Metabolic pathway of Dantrolene.
Experimental Workflow
The analytical workflow consists of sample preparation using protein precipitation, followed by chromatographic separation using UPLC and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Bioanalytical workflow for plasma sample analysis.
Materials and Methods
Reagents and Materials
-
Dantrolene and 5-Hydroxydantrolene reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Table 3: Proposed MRM Transitions Disclaimer: The following MRM transitions for 5-hydroxydantrolene and this compound are proposed based on their chemical structures and common fragmentation patterns. These should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Dantrolene | 315.1 | 240.1 | 100 |
| 5-Hydroxydantrolene | 331.1 | 256.1 | 100 |
| This compound (IS) | 335.1 | 260.1 | 100 |
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines. The following tables summarize the performance characteristics of the assay.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
|---|---|---|
| Dantrolene | 1 - 1000 | > 0.995 |
| 5-Hydroxydantrolene | 1 - 1000 | > 0.995 |
Table 5: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Dantrolene | LLOQ | 1 | 98.5 | 8.2 |
| LQC | 3 | 102.1 | 5.6 | |
| MQC | 100 | 97.8 | 4.1 | |
| HQC | 800 | 101.5 | 3.5 | |
| 5-Hydroxydantrolene | LLOQ | 1 | 95.7 | 9.5 |
| LQC | 3 | 99.3 | 6.1 | |
| MQC | 100 | 103.2 | 4.8 |
| | HQC | 800 | 98.9 | 3.9 |
Table 6: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Dantrolene | LQC | 85.2 | 96.7 |
| HQC | 87.1 | 98.1 | |
| 5-Hydroxydantrolene | LQC | 82.5 | 95.3 |
| HQC | 84.9 | 97.5 |
| this compound | MQC | 86.3 | 97.2 |
Conclusion
This application note presents a detailed protocol for a rapid, sensitive, and specific LC-MS/MS method for the simultaneous quantification of dantrolene and its major metabolite, 5-hydroxydantrolene, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic research, clinical trials, and therapeutic drug monitoring. The protein precipitation sample preparation method is simple, fast, and amenable to high-throughput analysis.
References
Protocol for the Preparation of 5-Hydroxy Dantrolene-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 5-Hydroxy Dantrolene-d4, a deuterated metabolite of Dantrolene. This internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies. Adherence to this protocol will ensure the integrity and stability of the stock solutions.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 334.28 g/mol | [1] |
| Molecular Formula | C₁₄H₆D₄N₄O₆ | [1] |
| CAS Number | 1217225-15-4 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from Dantrolene solubility[2][3][4][5] |
| Recommended Storage | -20°C, protected from light and moisture | General guidance for deuterated compounds |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound in DMSO.
2.1. Materials and Equipment
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Amber glass vials with screw caps
-
Vortex mixer
-
Argon or Nitrogen gas (optional, for inert atmosphere)
2.2. Procedure
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the solid.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
Inert Atmosphere (Optional but Recommended): For long-term stability, it is recommended to flush the headspace of the vial with a stream of inert gas (argon or nitrogen) before tightly sealing the cap. This minimizes oxidation and degradation.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution at -20°C in the dark.
2.3. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Stability and Storage
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Short-term storage: For daily use, the stock solution can be stored at 2-8°C for a limited period.
-
Long-term storage: For long-term storage, it is imperative to store the solution at -20°C or lower, protected from light and moisture.
-
Freeze-thaw cycles: Minimize the number of freeze-thaw cycles by preparing smaller aliquots for individual experiments.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Bioanalytical Method for Dantrolene Quantification in Equine Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of dantrolene in equine plasma using two distinct analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are crucial for pharmacokinetic studies, dose-response assessments, and regulatory monitoring of dantrolene in performance horses.
Introduction
Dantrolene is a peripherally acting muscle relaxant used in horses to manage and prevent exertional rhabdomyolysis. Accurate quantification of dantrolene in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs appropriate dosing regimens and withdrawal times. The following protocols offer robust and reliable methods for bioanalytical method development and validation.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical methods for dantrolene quantification. Data has been compiled from studies in various biological matrices, providing a benchmark for method validation in equine plasma.
| Parameter | LC-MS/MS Method (Adapted from Human Plasma) | HPLC-UV Method (Adapted from Human Plasma) | Notes |
| Linearity Range | 25 - 2500 ng/mL[1] | 0.1 - 3 µg/mL | Linearity should be re-established in equine plasma matrix. |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 0.1 µg/mL | LLOQ should be determined based on the required sensitivity for pharmacokinetic studies. |
| Lower Limit of Detection (LOD) | Not explicitly stated, but method is sensitive. | 0.02 mg/L (20 ng/mL)[2] | LOD is typically 3 times the signal-to-noise ratio. |
| Intra-day Precision (%CV) | < 14.5%[3] | < 15% | Precision should be assessed at low, medium, and high QC levels. |
| Inter-day Precision (%CV) | < 14.5%[3] | < 15% | Precision should be assessed at low, medium, and high QC levels. |
| Accuracy (% Bias) | -7.3 to +2.8%[3] | Within ±15% | Accuracy should be assessed at low, medium, and high QC levels. |
| Extraction Recovery | >78% (for a similar compound in equine plasma)[4] | Information not available | Recovery should be optimized and validated for equine plasma. |
| Internal Standard (IS) | Citalopram[1] or Deuterated Dantrolene | Dexamethasone | The choice of IS should be validated for equine plasma. |
Experimental Workflows and Signaling Pathways
Overall Bioanalytical Workflow
The general workflow for the determination of dantrolene in equine plasma involves several key stages from sample collection to data analysis.
Sample Preparation Workflows
Two primary methods for sample preparation are detailed: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the required cleanliness of the sample and the analytical technique used.
Experimental Protocols
Method 1: UPLC-MS/MS for High-Sensitivity Quantification
This method is ideal for studies requiring low detection limits and high specificity.
4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of equine plasma into a clean microcentrifuge tube.
-
Spike with a known concentration of an appropriate internal standard (e.g., Citalopram or a stable isotope-labeled dantrolene).
-
Add 600 µL of methyl tert-butyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
4.1.2. UPLC-MS/MS Conditions (Adapted from[1])
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 80% B
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Dantrolene: Precursor ion > Product ion (specific m/z values to be determined by direct infusion)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined by direct infusion)
-
Method 2: HPLC-UV for Routine Analysis
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
4.2.1. Sample Preparation: Protein Precipitation (PPT)
-
Pipette 500 µL of equine plasma into a microcentrifuge tube.
-
Spike with a known concentration of an appropriate internal standard (e.g., Dexamethasone).
-
Add 1.5 mL of ice-cold acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
A 20 µL aliquot of the supernatant can be directly injected into the HPLC system.
4.2.2. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 375 nm[2] or 380 nm
-
Column Temperature: Ambient
Method Validation
Both methods should be validated according to international guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to assess in equine plasma include:
-
Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention times of dantrolene and the internal standard.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of equine plasma components on the ionization of dantrolene and the internal standard (for LC-MS/MS).
-
Stability: Investigate the stability of dantrolene in equine plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The presented UPLC-MS/MS and HPLC-UV methods provide robust frameworks for the quantification of dantrolene in equine plasma. The UPLC-MS/MS method offers higher sensitivity and specificity, making it suitable for detailed pharmacokinetic studies, while the HPLC-UV method provides a reliable and cost-effective option for routine monitoring. Proper method validation in the target matrix of equine plasma is critical to ensure the generation of high-quality, reliable data for research and regulatory purposes.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a liquid chromatography-tandem mass spectrometry method for quantification of glycopyrrolate in horse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dantrolene Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and malignant hyperthermia.[1][2] The analysis of dantrolene and its metabolites in urine is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. Effective sample preparation is a critical step to ensure accurate and reliable quantification by removing interfering endogenous matrix components. This document provides detailed protocols for three common sample preparation techniques for dantrolene analysis in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Physicochemical Properties of Dantrolene
A thorough understanding of dantrolene's physicochemical properties is essential for developing effective extraction protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₄O₅ | [3] |
| Molecular Weight | 314.25 g/mol | [4] |
| pKa | ~7.5 | [4][5] |
| logP | 1.7 | [4] |
| Water Solubility | Low (146 mg/L) | [4] |
| Metabolism | Hepatic, with major metabolites being 5-hydroxydantrolene and an acetylamino metabolite. | [6][7] |
| Excretion | Primarily in urine and feces, with about 25% excreted in urine as unchanged drug and metabolites. | [7] |
Sample Preparation Protocols
The following sections detail the step-by-step protocols for SPE, LLE, and PP of dantrolene from urine samples.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample clean-up and concentration. A mixed-mode cation exchange or a reversed-phase sorbent would be appropriate for dantrolene.
Experimental Protocol: SPE using a Mixed-Mode Cation Exchange Cartridge
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Follow with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry out.
-
-
Sample Pre-treatment:
-
To 1 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with 3 mL of 5% methanol in water to remove weakly bound impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Workflow for Solid-Phase Extraction
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Dantrolene [drugfuture.com]
- 4. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of the physicochemical properties of aqueous dantrolene solutions by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dantrolene: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com [medicine.com]
Application Note: HPLC Method for the Analysis of Dantrolene and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1][2] The therapeutic efficacy and safety of dantrolene are influenced by its metabolism, which primarily occurs in the liver via the cytochrome P450 enzyme system.[1] The main metabolic pathways are hydroxylation to 5-hydroxydantrolene and reduction of the nitro group followed by acetylation to form an acetamido analog.[3][4] Monitoring the plasma concentrations of dantrolene and its major metabolites is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous determination of dantrolene, 5-hydroxydantrolene, and its acetamido metabolite in biological matrices.
Metabolic Pathway of Dantrolene
Dantrolene undergoes two primary metabolic transformations in the body. The first is hydroxylation at the 5-position of the hydantoin ring, yielding 5-hydroxydantrolene. The second pathway involves the reduction of the nitro group on the phenyl ring, which is then followed by acetylation to form the acetamido metabolite.[3][4][5]
Experimental Protocols
This section details a reversed-phase HPLC method for the simultaneous analysis of dantrolene and its primary metabolites.
Materials and Reagents
-
Dantrolene, 5-hydroxydantrolene, and acetamidodantrolene reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Chloroform
-
Butanol
-
Human plasma/urine (drug-free)
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Triethylamine (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 375 nm[6] or 380 nm[7] |
| Column Temperature | Ambient |
Sample Preparation: Liquid-Liquid Extraction from Plasma/Urine
-
To 1.0 mL of plasma or urine sample in a centrifuge tube, add an appropriate amount of internal standard.
-
Add 5.0 mL of a chloroform-butanol extraction solvent mixture. While the exact ratio is not specified in all literature, a common starting point for similar extractions is a 9:1 or 4:1 (v/v) mixture.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample collection to data analysis.
Data Presentation
The following table summarizes the quantitative data for the HPLC analysis of dantrolene. Data for metabolites are often determined in parallel, and the linearity, LOD, and LOQ are expected to be in a similar range.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Dantrolene | ~2.265 | 2.5 - 12.5 | 0.9998 | 0.4065 | 1.2195 | [7] |
| Dantrolene | Not Specified | 25 - 2500 (ng/mL) | >0.99 | Not Specified | 25 (ng/mL) | [1] |
Note: Retention times for metabolites will vary depending on the exact chromatographic conditions. A full method validation would be required to determine these values.
Discussion
The described reversed-phase HPLC method provides a robust and reliable approach for the simultaneous determination of dantrolene and its major metabolites in biological fluids. The use of a C18 column with an acetonitrile and water mobile phase allows for good separation of the parent drug from its more polar metabolites. The addition of triethylamine to the mobile phase helps to reduce peak tailing, which can be an issue with amine-containing compounds like dantrolene.
The liquid-liquid extraction procedure is an effective method for sample clean-up and concentration of the analytes from complex matrices such as plasma and urine. This is crucial for achieving the low limits of detection required for pharmacokinetic studies.
The detection wavelength of 375-380 nm provides good sensitivity for dantrolene and its metabolites, which all share a similar chromophore. For higher sensitivity and selectivity, LC-MS/MS methods have also been developed and can achieve even lower limits of quantification.
Conclusion
This application note provides a comprehensive HPLC method and protocol for the quantitative analysis of dantrolene and its metabolites. The detailed experimental procedures and data presentation will be valuable for researchers and scientists in the fields of pharmacology, toxicology, and drug development who are working with this important therapeutic agent. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the experimental process and the biotransformation of dantrolene.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 7. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Single-Reaction Monitoring (SRM) of 5-Hydroxy Dantrolene-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Dantrolene is the major active metabolite of Dantrolene, a postsynaptic muscle relaxant. Accurate and sensitive quantification of 5-Hydroxy Dantrolene in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Dantrolene-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high accuracy and precision.
This document provides detailed application notes and protocols for the selection and optimization of single-reaction monitoring (SRM) transitions for this compound for its use as an internal standard in quantitative LC-MS/MS assays.
Predicted SRM Transitions for this compound
The selection of appropriate SRM transitions is critical for the sensitivity and selectivity of an LC-MS/MS method. Based on the known molecular weight of this compound (334.28 g/mol ) and the common fragmentation patterns of related compounds, the following SRM transitions are proposed. It is important to note that these transitions are predicted and should be empirically optimized on the specific mass spectrometer being used.
Table 1: Predicted SRM Transitions for this compound
| Ionization Mode | Precursor Ion (m/z) | Proposed Product Ion 1 (m/z) | Proposed Product Ion 2 (m/z) | Notes |
| Positive ESI | 335.3 [M+H]⁺ | 289.1 | 243.1 | Product ions are predicted based on the fragmentation of the non-deuterated analogue with a +4 Da shift where applicable. |
| Negative ESI | 333.3 [M-H]⁻ | 287.1 | 241.1 | Product ions are predicted based on the fragmentation of the non-deuterated analogue. |
Experimental Protocols
Sample Preparation (from Plasma)
A protein precipitation method is a common and effective way to extract 5-Hydroxy Dantrolene from plasma samples.
Materials:
-
Human or animal plasma containing 5-Hydroxy Dantrolene
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Centrifuge capable of 4°C and high g-force
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
The following are suggested starting parameters for a triple quadrupole mass spectrometer. These will require optimization for the specific instrument.
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each transition (start with a range of 10-40 eV). |
Diagrams
Caption: SRM workflow for this compound.
Caption: Use of a deuterated internal standard.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 102000 | 0.075 |
| 10 | 15500 | 101000 | 0.153 |
| 50 | 78000 | 103000 | 0.757 |
| 100 | 152000 | 99000 | 1.535 |
| 500 | 760000 | 101000 | 7.525 |
Table 5: Example Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.2 | 101.6 | 3.2 |
| High | 400 | 395.8 | 98.9 | 2.8 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 5-Hydroxy Dantrolene in biological matrices. The proposed SRM transitions and experimental protocols in this application note serve as a strong starting point for method development. Researchers should perform their own optimization of mass spectrometry parameters to achieve the best performance on their specific instrumentation.
Application Notes and Protocols for the Use of 5-Hydroxy Dantrolene-d4 in Malignant Hyperthermia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals.[1][2] The underlying cause is often a mutation in the ryanodine receptor type 1 (RyR1), leading to uncontrolled calcium release from the sarcoplasmic reticulum of skeletal muscle.[3][4] Dantrolene is the primary therapeutic agent for MH, acting as a muscle relaxant by binding to the RyR1 and inhibiting this abnormal calcium release.[4][5]
Dantrolene is metabolized in the liver to several metabolites, with 5-hydroxy dantrolene being a major one.[6][7] Understanding the pharmacokinetics and pharmacodynamics of both dantrolene and its metabolites is crucial for optimizing treatment strategies and for the development of new therapeutics. 5-Hydroxy Dantrolene-d4 is a deuterated analog of the major metabolite of dantrolene. Its primary application in MH research is as a stable isotope-labeled internal standard for the accurate quantification of 5-hydroxy dantrolene in biological matrices using mass spectrometry-based techniques.[3] The deuterium labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the endogenous metabolite during analysis.
Application: Quantitative Bioanalysis of 5-Hydroxy Dantrolene
Purpose: To accurately determine the concentration of 5-hydroxy dantrolene in biological samples (e.g., plasma, serum, tissue homogenates) from preclinical and clinical studies. This data is essential for pharmacokinetic modeling, metabolism studies, and establishing a therapeutic window for dantrolene.
Key Experimental Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification of small molecules in complex biological fluids.
-
Sample Preparation: Efficient extraction of the analyte and internal standard from the biological matrix is critical for accurate results. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: Quantification of 5-Hydroxy Dantrolene in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To validate a method for the quantitative analysis of 5-hydroxy dantrolene in human plasma.
Materials:
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
5-Hydroxy Dantrolene analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates or microcentrifuge tubes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 5-hydroxy dantrolene in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The final concentration of the internal standard working solution should be optimized based on the expected analyte concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 5-hydroxy dantrolene and this compound. These transitions should be determined by direct infusion of the individual standards.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.
-
Quantify the concentration of 5-hydroxy dantrolene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Dantrolene and 5-Hydroxy Dantrolene
| Parameter | Dantrolene | 5-Hydroxy Dantrolene | Species | Study Notes |
| Peak Plasma Concentration (Cmax) | 6.03 ± 0.93 µg/mL | 0.60 ± 0.18 µg/mL | Human (Children) | Following a 2.4 mg/kg IV dose of dantrolene. |
| Time to Peak (Tmax) | ~1 min (post-infusion) | ~7 hours | Human (Children) | Following a 2.4 mg/kg IV dose of dantrolene. |
| Elimination Half-life (t½) | 10.0 ± 2.6 hours | 9.0 ± 2.5 hours | Human (Children) | Following a 2.4 mg/kg IV dose of dantrolene. |
Table 2: In Vitro Activity of Dantrolene
| Parameter | Value | RyR Isoform | Experimental System |
| IC50 (RyR2 inhibition) | 0.16 ± 0.03 µM | RyR2 | Single-channel recordings (in the presence of calmodulin)[4] |
| IC50 (Ca2+ wave frequency reduction) | 0.42 ± 0.18 µM | RyR2 | Mouse cardiomyocytes (in the presence of calmodulin)[4] |
| IC50 (Ca2+ wave amplitude reduction) | 0.19 ± 0.04 µM | RyR2 | Mouse cardiomyocytes (in the presence of calmodulin)[4] |
| ED50 (twitch tension block) | 0.85 mg/kg | Not specified | In vivo MHS-susceptible pigs[2] |
Note: Direct comparative data for the in vitro activity of 5-hydroxy dantrolene on ryanodine receptors is limited in the reviewed literature.
Visualizations
Caption: Signaling pathway of malignant hyperthermia and the action of dantrolene.
Caption: Experimental workflow for quantifying 5-hydroxy dantrolene.
References
- 1. Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationale for dantrolene vs. procainamide for treatment of malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ryanodex.com [ryanodex.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dantrolene in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity and is the primary treatment for malignant hyperthermia, a rare but life-threatening condition that can be triggered by certain anesthetics.[1] The therapeutic window for dantrolene is narrow, and its pharmacokinetic (PK) profile can vary, particularly in pediatric populations. Therefore, accurate and precise quantitative analysis of dantrolene in biological matrices is crucial for pharmacokinetic studies in children to ensure safe and effective dosing. These application notes provide detailed protocols for the quantification of dantrolene in pediatric samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), along with a summary of pediatric pharmacokinetic data.
Data Presentation: Pediatric Pharmacokinetic Parameters of Dantrolene
The following tables summarize key pharmacokinetic parameters of dantrolene observed in pediatric populations from published studies.
Table 1: Pharmacokinetic Parameters of Intravenous Dantrolene in Children (2-7 years)
| Parameter | Mean ± SD | Range |
| Dose | 2.4 mg/kg | - |
| Cmax (1 min post-infusion) | 6.03 ± 0.93 µg/mL | - |
| Concentration at 1 hour | 3.56 ± 0.49 µg/mL | - |
| Elimination Half-life (t½) | 10.0 ± 2.6 hours | 8.1 - 14.8 hours |
| Time to decrease to 3.0 µg/mL | 6.55 ± 2.88 hours | - |
Data from Lerman J, McLeod ME, and Strong HA, "Pharmacokinetics of Intravenous Dantrolene in Children," Anesthesiology, 1989, 70(4):625-9.[2]
Table 2: Pharmacokinetic Parameters of Intravenous Dantrolene in a 14-Year-Old Adolescent
| Parameter | Value |
| Volume of Distribution (Vd) | 0.51 L/kg |
| Renal Clearance (CL) | 0.33 mL/(min*kg) |
Data from a case report and literature review on the pharmacokinetic profile of dantrolene during plasma exchange treatment.
Table 3: Pharmacokinetic Parameters of Dantrolene in Neonates
| Parameter | Value | Notes |
| Elimination Half-life (t½) | ~20 hours | At birth |
General pediatric drug information, specific study not cited.
Signaling Pathway of Dantrolene's Mechanism of Action
Dantrolene's primary mechanism of action involves the inhibition of ryanodine receptors (RyR), specifically the RyR1 isoform, which are calcium release channels located on the sarcoplasmic reticulum of skeletal muscle cells. By binding to the RyR1, dantrolene reduces the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation and contraction.[3][4] This action is crucial in mitigating the hypermetabolic state seen in malignant hyperthermia.
Caption: Signaling pathway of dantrolene's mechanism of action.
Experimental Workflows
The following diagram illustrates a typical workflow for the quantitative analysis of dantrolene in pediatric pharmacokinetic studies, from sample collection to data analysis.
Caption: Experimental workflow for dantrolene quantification.
Experimental Protocols
Protocol 1: Quantitative Analysis of Dantrolene by HPLC-UV
This protocol is a composite based on established HPLC methods for dantrolene analysis.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 10 minutes.
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank pediatric plasma with known concentrations of dantrolene (e.g., 0.1 to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area of dantrolene against its concentration and determine the concentration of dantrolene in the study samples by interpolation.
Protocol 2: Quantitative Analysis of Dantrolene by LC-MS/MS
This protocol provides a highly sensitive and specific method for dantrolene quantification.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a glass tube, add an internal standard (IS) solution (e.g., a deuterated analog of dantrolene).
-
Add 1 mL of an organic extraction solvent (e.g., methyl t-butyl ether).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS/MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate dantrolene from endogenous interferences (e.g., start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for dantrolene and the internal standard should be optimized. For example, for dantrolene (m/z 315.1), a potential transition could be to a fragment ion around m/z 240.1. These transitions must be empirically determined and optimized on the specific instrument being used.[7]
3. Calibration and Quality Control
-
Prepare calibration standards and QC samples in blank pediatric plasma as described in the HPLC-UV protocol, but at a lower concentration range suitable for LC-MS/MS (e.g., 1 to 1000 ng/mL).
-
Process and analyze as with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of dantrolene to the internal standard against the concentration of dantrolene.
Conclusion
The quantitative analysis of dantrolene in pediatric pharmacokinetic studies requires robust and validated bioanalytical methods. The HPLC-UV and LC-MS/MS protocols provided here offer reliable approaches for determining dantrolene concentrations in pediatric plasma samples. The choice of method will depend on the required sensitivity and the available instrumentation. The pharmacokinetic data summarized in the tables can serve as a useful reference for researchers designing and interpreting pediatric studies with dantrolene. It is essential to validate these methods in the specific matrix and for the specific pediatric population being studied to ensure accurate and reliable results.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. akjournals.com [akjournals.com]
- 7. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in 5-Hydroxy Dantrolene-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 5-Hydroxy Dantrolene-d4.
Troubleshooting Guide
Q1: My this compound signal is low and inconsistent in plasma samples. What is the likely cause?
A1: Low and inconsistent signal intensity for this compound in plasma samples is a common indication of matrix effects, particularly ion suppression.[1] Endogenous components from the plasma matrix, such as phospholipids, can co-elute with your analyte and its internal standard, interfering with their ionization in the mass spectrometer's ion source. This leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[1]
Q2: How can I confirm that matrix effects are impacting my analysis?
A2: A quantitative assessment of matrix effects can be performed using a post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.[2]
Q3: My analyte (5-Hydroxy Dantrolene) and internal standard (this compound) are not co-eluting perfectly, leading to poor reproducibility of the area ratio. What could be the issue?
A3: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift. If this shift causes the analyte and internal standard to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects. Column degradation can also affect the separation. Consider replacing the analytical column and implementing a column washing protocol.
Q4: I'm still observing significant ion suppression even after using a deuterated internal standard. What are my next steps?
A4: While this compound can compensate for ion suppression, it doesn't eliminate the underlying problem, which can still affect sensitivity.[3] To mitigate this, focus on improving your sample preparation to remove interfering matrix components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at this than simple Protein Precipitation (PPT).[1][4] Additionally, optimizing your chromatographic conditions to better separate 5-Hydroxy Dantrolene from matrix components can also be beneficial.
Frequently Asked Questions (FAQs)
Q5: What are the most common sources of matrix effects in plasma samples for 5-Hydroxy Dantrolene analysis?
A5: The most significant source of matrix effects in plasma samples are phospholipids from cell membranes.[1] These molecules are often co-extracted with analytes of interest and can cause significant ion suppression in electrospray ionization (ESI) LC-MS/MS. Other endogenous components like salts and proteins can also contribute to matrix effects.[2]
Q6: Which sample preparation technique is most effective at removing phospholipids?
A6: While Protein Precipitation (PPT) is a simple and common technique, it is largely ineffective at removing phospholipids.[1][3] Solid-Phase Extraction (SPE), particularly methods designed for phospholipid removal like HybridSPE®, demonstrates significantly higher efficacy, often removing over 99% of phospholipids.[5] Liquid-Liquid Extraction (LLE) can also be more effective than PPT at removing these interferences.[6]
Q7: Can I just dilute my sample to reduce matrix effects?
A7: Sample dilution can be a simple strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte, 5-Hydroxy Dantrolene, which may compromise the sensitivity of your assay, especially for low-concentration samples. This technique is only feasible if the initial analyte concentration is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.
Q8: How do I choose the right internal standard for this analysis?
A8: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal variability. When selecting a deuterated internal standard, ensure high isotopic purity to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
Data Presentation
The following tables provide illustrative data on the expected performance of different sample preparation techniques in mitigating matrix effects and improving analyte recovery. Please note that this data is representative and actual results may vary based on specific experimental conditions.
Table 1: Comparison of Phospholipid Removal Efficiency
| Sample Preparation Method | Typical Phospholipid Removal Efficiency (%) |
| Protein Precipitation (PPT) | < 10% |
| Liquid-Liquid Extraction (LLE) | 60 - 80% |
| Solid-Phase Extraction (SPE) | 80 - 95% |
| Phospholipid Removal SPE (e.g., HybridSPE®) | > 99%[5] |
Table 2: Illustrative Analyte Recovery and Matrix Effect Data
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (Significant Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 80 - 110% (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 90 - 105% | 95 - 105% (Negligible Effect) |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for 5-Hydroxy Dantrolene in a specific biological matrix.
Procedure:
-
Prepare Sample Set A (Neat Solution): Spike 5-Hydroxy Dantrolene and this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Prepare Sample Set B (Post-Extraction Spike): Extract a blank plasma sample using your established procedure. Spike 5-Hydroxy Dantrolene and this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A) * 100
-
An ideal matrix effect is 100% (no effect). Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To effectively remove phospholipids and other interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges with a sorbent suitable for the analyte's properties (e.g., reversed-phase C18).
-
Conditioning, wash, and elution solvents.
-
SPE vacuum manifold.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the 5-Hydroxy Dantrolene and this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of Dantrolene to 5-Hydroxy Dantrolene.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to address ion suppression for 5-Hydroxy Dantrolene-d4 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for the 5-Hydroxy Dantrolene-d4 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: How does a deuterated internal standard like this compound help in LC-MS/MS analysis?
A2: A deuterated internal standard is a stable isotope-labeled version of the analyte. Because it is chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can I still experience issues with ion suppression even when using this compound as an internal standard?
A3: Yes. While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte (5-Hydroxy Dantrolene) and the deuterated internal standard (this compound).[4][5][6][7] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guides
Problem 1: Poor or inconsistent signal for this compound
This guide will help you diagnose and resolve issues related to a weak or variable signal from your deuterated internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound signal.
Detailed Steps:
-
Check Instrument Performance:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Expected Outcome: A stable and strong signal.
-
Troubleshooting: If the signal is weak or unstable, the issue may be with the mass spectrometer settings. Optimize source parameters such as capillary voltage, gas flow, and temperature.
-
-
Evaluate Sample Preparation:
-
Action: Prepare a sample of a known concentration of this compound in a clean solvent and another in the sample matrix (e.g., plasma). Compare the signal intensity.
-
Expected Outcome: Similar signal intensity between the clean solvent and the matrix sample. A significantly lower signal in the matrix indicates ion suppression.
-
Troubleshooting: Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Assess Chromatographic Conditions:
-
Action: Perform a post-column infusion experiment. Infuse a constant flow of this compound post-column while injecting a blank matrix extract.
-
Expected Outcome: A stable baseline signal for the internal standard.
-
Troubleshooting: Dips in the baseline indicate regions of ion suppression.[3] Modify the chromatographic gradient to separate the elution of this compound from these suppression zones.
-
Quantitative Data Summary: Impact of Sample Preparation on Signal Intensity
The following table shows hypothetical data on the signal intensity of this compound in human plasma using different sample preparation methods.
| Sample Preparation Method | Mean Peak Area (n=3) | % Signal Suppression |
| Protein Precipitation (PPT) | 450,000 | 55% |
| Liquid-Liquid Extraction (LLE) | 820,000 | 18% |
| Solid-Phase Extraction (SPE) | 950,000 | 5% |
Data is for illustrative purposes only.
Problem 2: Differential Ion Suppression Between Analyte and Internal Standard
This guide addresses the situation where the analyte (5-Hydroxy Dantrolene) and the deuterated internal standard (this compound) are affected differently by matrix effects.
Logical Relationship Diagram
Caption: Relationship between factors causing differential ion suppression.
Detailed Steps:
-
Verify Co-elution:
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a matrix sample.
-
Expected Outcome: The peaks for both compounds should perfectly overlap.
-
Troubleshooting: If there is a slight separation, this can lead to differential ion suppression. Adjusting the mobile phase composition, gradient, or column temperature may help to achieve better co-elution.
-
-
Quantify Matrix Effects:
-
Action: Perform a matrix effect experiment by comparing the peak areas of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix.
-
Expected Outcome: The percentage of ion suppression should be very similar for both the analyte and the internal standard.
-
Troubleshooting: If there is a significant difference in suppression, it confirms differential matrix effects. Focus on improving the sample preparation method to remove the specific matrix components causing the differential suppression.
-
Quantitative Data Summary: Matrix Effect Evaluation
The following table provides an example of data from a matrix effect experiment.
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| 5-Hydroxy Dantrolene | 1,500,000 | 900,000 | 60% (Suppression) |
| This compound | 1,550,000 | 1,240,000 | 80% (Suppression) |
Data is for illustrative purposes only. A significant difference in the Matrix Effect (%) indicates a problem.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix sample
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-connector.
-
Connect the syringe pump containing the this compound solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal is achieved for the this compound, inject the blank extracted matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Experimental Workflow Diagram
Caption: Workflow for post-column infusion experiment.
Protocol 2: Sample Preparation of Plasma Samples using LLE
Objective: To extract 5-Hydroxy Dantrolene and this compound from plasma while minimizing matrix components. This protocol is adapted from a method for dantrolene.[8][9]
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Methodology:
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and inject into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS Parameters for Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the gold standard?
A1: A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] They are considered the ideal internal standard for quantitative mass spectrometry because their physical and chemical properties are nearly identical to the unlabeled analyte.[2] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which effectively corrects for variability in the analytical process, such as matrix effects and differences in sample recovery.[2][3]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, the following factors are critical:
-
Mass Shift: A mass difference of at least 3 atomic mass units (amu) is recommended to prevent isotopic interference from the naturally occurring M+1 and M+2 isotopes of the analyte.[4] Therefore, a standard with three or more deuterium atoms is preferable.[4]
-
Position of Deuterium Labels: Deuterium atoms must be placed in chemically stable, non-exchangeable positions.[2] Labeling on heteroatoms like -OH, -NH, or -SH groups should be avoided, as these positions are prone to hydrogen-deuterium exchange with the solvent or matrix, which can compromise the analysis.[2][5]
-
Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment ideally ≥98%) to minimize the presence of the unlabeled analyte.[5] Contamination with the unlabeled analyte can lead to a constant positive bias in results.[4][6]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[2][5]
Q3: Can the fragmentation pattern of a deuterated standard differ from the analyte?
A3: Yes, although often similar, the fragmentation pattern can differ. The difference in bond energy between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds can alter fragmentation pathways.[7] This "isotope effect" can change the relative intensities of product ions for the deuterated standard compared to the analyte.[7] Therefore, it is crucial to optimize the collision energy (CE) independently for both the analyte and the internal standard to ensure maximum sensitivity for the chosen MRM transitions.[3] The goal is to find a CE value that provides a robust signal for both, and ideally, their optimal CE values should be very similar.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of deuterated internal standards in mass spectrometry.
Issue 1: Poor Accuracy and Precision in Quantitative Results
Q: My quantitative results are inaccurate and imprecise despite using a deuterated internal standard. What are the potential causes?
A: This is a common issue that can stem from several factors, even when using a stable isotope-labeled internal standard. The primary causes are typically a lack of chromatographic co-elution, in-source instability or exchange of the deuterium label, or impurities in the standard.
Troubleshooting Steps:
-
Verify Co-elution:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, a phenomenon known as the "chromatographic isotope effect".[4][8] If this separation is significant, the analyte and the internal standard can be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising accuracy.[9][10]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they completely co-elute.[9] If a separation is observed, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better overlap.[4] In some cases, using a column with lower resolution may be an effective strategy to force co-elution.[9][10] Using ¹³C-labeled standards can also minimize this issue as they tend to have retention times more similar to the unlabeled analyte.[11][12]
-
-
Check for Deuterium Exchange:
-
Problem: If deuterium atoms are located on labile sites (e.g., hydroxyl, amine, or acidic protons), they can exchange with hydrogen atoms from the solvent or matrix.[2][11] This can occur during sample preparation or in the ion source.[13] This exchange leads to a loss of the mass difference, causing an unstable internal standard signal and inaccurate quantification.[5][13]
-
Solution: Select internal standards where deuterium is placed on stable positions, such as on a carbon backbone.[2] If you suspect exchange, you can perform an incubation study by spiking the standard into a blank matrix and monitoring it over time under your experimental conditions (pH, temperature) to see if a signal for the unlabeled analyte appears or increases.[2][9]
-
-
Confirm the Purity of the Internal Standard:
-
Problem: The deuterated internal standard stock may contain a small amount of the unlabeled analyte as an impurity.[6] This leads to a persistent positive bias in your results, as you are unintentionally adding the analyte with your internal standard to every sample.[4]
-
Solution: Always request a certificate of analysis from the supplier specifying both chemical and isotopic purity.[9] You can verify this by analyzing a high-concentration solution of the internal standard by itself and monitoring for the presence of the analyte's MRM transition.[6] The response for the unlabeled analyte should be minimal.[6]
-
Issue 2: Calibration Curve is Non-Linear at Higher Concentrations
Q: My calibration curve is linear at low concentrations but becomes non-linear at the higher end. What could be the cause and how can I fix it?
A: Non-linearity at high concentrations is a frequent challenge, often caused by isotopic interference (cross-talk) or ion source saturation.
Troubleshooting Steps:
-
Investigate Isotopic Interference ("Cross-Talk"):
-
Problem: Naturally occurring heavy isotopes (primarily ¹³C) of your analyte can contribute to the signal of the deuterated internal standard, a phenomenon often called "cross-talk".[4][14] For example, the M+2 isotope of an analyte can have the same nominal mass as a D2-labeled standard. This interference becomes more significant at high analyte concentrations, artificially inflating the internal standard's signal and causing the analyte/internal standard ratio to plateau, leading to a non-linear curve.[4][15]
-
Solution:
-
Use a Higher Mass-Labeled Standard: Whenever possible, use internal standards with a higher degree of deuteration (e.g., D5 or greater) or, ideally, a ¹³C-labeled standard to minimize the spectral overlap.[4] A mass difference of at least 3 amu is recommended.[4]
-
Mathematical Correction: Some mass spectrometry software platforms allow for mathematical correction of isotopic contributions.[4][15]
-
Assess Interference: To check for cross-talk, analyze a high-concentration solution of the unlabeled analyte and monitor the MRM transition of the internal standard. A significant signal indicates isotopic interference.[4]
-
-
-
Address Ion Source Saturation:
-
Problem: At very high concentrations, the analyte and internal standard can compete for ionization in the electrospray source.[4] This can lead to signal suppression for both, but not always to the same degree, resulting in a non-linear response.[16]
-
Solution:
-
Dilute Samples: If possible, dilute your samples to bring the analyte concentration into the linear range of the assay.[4]
-
Optimize IS Concentration: A common practice is to use an internal standard concentration that gives a signal intensity similar to the analyte at the midpoint of the calibration range. However, using a higher IS concentration can sometimes help normalize ionization effects.[4]
-
Use a Weaker MRM Transition: If multiple product ions are available, selecting a less abundant (weaker) transition for quantification can sometimes extend the linear dynamic range.[4]
-
-
Experimental Protocols
Protocol 1: Systematic Optimization of MRM Parameters
This protocol outlines the steps for optimizing key mass spectrometer parameters for an analyte and its deuterated internal standard using direct infusion.[3]
1. Preparation of Solutions:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[5]
-
From these stocks, prepare separate working solutions for infusion at approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
2. Infusion and Precursor Ion (Q1) Selection:
-
Infuse the analyte working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).[3]
-
Set the scan type to a Q1 scan over a mass range that includes the expected molecular weight of the analyte.[3]
-
Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Record this m/z value.[3]
3. Product Ion (Q3) Selection:
-
Change the scan type to "Product Ion Scan". Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.[3]
-
Scan the Q3 quadrupole to detect the fragment ions produced.
-
Select two or three of the most intense and stable product ions to create your MRM transitions. One is typically used for quantification (quantifier) and another for confirmation (qualifier).[3]
4. Declustering Potential (DP) Optimization:
-
Set up an MRM method using the selected precursor and product ions.
-
Create an experiment to ramp the DP value across a relevant range while infusing the analyte.
-
Plot the product ion intensity as a function of the DP. The optimal DP is the voltage that produces the maximum signal intensity.[3]
5. Collision Energy (CE) Optimization:
-
Using the optimized DP, create an experiment to optimize the CE for each MRM transition.
-
Ramp the CE value across a broad range (e.g., from 5 V to 60 V in 2-5 V steps).[3]
-
Plot the intensity of each product ion as a function of CE. The optimal CE is the voltage that yields the maximum intensity for that specific transition.[3]
6. Repeat for Deuterated Internal Standard:
-
Repeat steps 2 through 5 independently for the deuterated internal standard. The optimal DP and CE values should ideally be very close to those of the analyte.[3]
Protocol 2: Assessing Isotopic Purity of a Deuterated Standard
Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated internal standard stock.[9]
Methodology:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire a full scan mass spectrum in the appropriate ionization mode.[9]
-
Identify and integrate the ion signals corresponding to the non-deuterated (D0) analyte and the primary deuterated isotopologue (e.g., D3, D5).[9]
-
Calculate the isotopic purity as: (Intensity of Deuterated Ion / (Intensity of Deuterated Ion + Intensity of D0 Ion)) * 100.
Data Presentation
Table 1: Example MRM Parameter Optimization for an Analyte and its d4-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal DP (V) | Optimal CE (V) |
| Analyte | 350.2 | 185.1 (Quantifier) | 85 | 22 |
| Analyte | 350.2 | 157.1 (Qualifier) | 85 | 28 |
| d4-Internal Standard | 354.2 | 189.1 (Quantifier) | 85 | 22 |
| d4-Internal Standard | 354.2 | 157.1 (Qualifier) | 85 | 30 |
This table illustrates that the optimal DP and CE for the primary quantifier transition are identical for the analyte and its deuterated standard, which is the ideal scenario.[3]
Table 2: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data demonstrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[5]
Visualizations
Caption: Workflow for the systematic optimization of MS parameters.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Isotopic interference from an analyte's M+2 peak to a D2-IS.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Dantrolene and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between dantrolene and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of dantrolene that I should be trying to separate?
A1: The major metabolites of dantrolene found in biological fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene.[1] Dantrolene is metabolized in the liver, initially reduced to aminodantrolene, which is then acetylated to form acetylaminodantrolene.[2] Another metabolic pathway involves hydroxylation to 5-hydroxydantrolene.[3] Therefore, your chromatographic method should aim to resolve dantrolene, 5-hydroxydantrolene, and acetylaminodantrolene.
Q2: Which type of HPLC column is better for separating dantrolene and its metabolites: C8 or C18?
A2: Both C8 and C18 reversed-phase columns can be used for the separation of dantrolene and its metabolites.[4][5] The choice depends on the specific requirements of your analysis:
-
C18 columns have a longer carbon chain, making them more hydrophobic. This generally leads to longer retention times and potentially better resolution for non-polar compounds.[6][7]
-
C8 columns have a shorter carbon chain and are less hydrophobic, resulting in shorter retention times.[6][7] This can be advantageous for faster analysis times.
The optimal choice will depend on the specific mobile phase composition and other chromatographic parameters. It is often recommended to screen both column types during method development to determine which provides the best selectivity and resolution for dantrolene and its metabolites.
Q3: What is a good starting point for the mobile phase composition?
A3: A common starting point for the mobile phase is a mixture of acetonitrile or methanol and water, often with a modifier to control pH and improve peak shape.[4][5][8] For example, a mobile phase of acetonitrile and water (containing 0.1% triethylamine) in a 30:70 v/v ratio has been used.[8] Another option is methanol and water (pH adjusted to 3 with formic acid) in a 55:45 v/v ratio.[5] Isocratic or gradient elution can be employed, with gradient elution often providing better resolution for complex mixtures.
Q4: Why is the pH of the mobile phase important for this separation?
A4: The pH of the mobile phase is a critical parameter for achieving good separation of dantrolene and its metabolites because they are ionizable compounds. Changes in pH can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[9] By adjusting the pH, you can significantly change the selectivity of the separation. For basic compounds, increasing the mobile phase pH can lead to longer retention times, while for acidic compounds, decreasing the pH increases retention. Fine-tuning the pH is a powerful tool for optimizing resolution.
Q5: I am observing significant peak tailing. What are the common causes and solutions?
A5: Peak tailing for basic compounds like dantrolene can be caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[9] Here are some common solutions:
-
Use a mobile phase modifier: Adding a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[8][9][10]
-
Adjust mobile phase pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which can significantly improve peak shape for basic analytes.
-
Lower sample concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution of Dantrolene and 5-hydroxydantrolene | Mobile phase composition is not optimal. | - Adjust the organic-to-aqueous ratio in the mobile phase. Increasing the aqueous portion will generally increase retention and may improve separation. - Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice-versa). - Optimize the mobile phase pH. Small adjustments in pH can significantly alter the selectivity between dantrolene and its hydroxylated metabolite. |
| Inappropriate stationary phase. | - If using a C18 column, consider trying a C8 column, or a column with a different packing material or manufacturer to exploit different selectivities. | |
| Flow rate is too high. | - Decrease the flow rate. This increases the time analytes spend interacting with the stationary phase, which can improve resolution. | |
| Peak Tailing for Dantrolene | Secondary interactions with residual silanols on the column. | - Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active silanol sites.[8][9][10] - Lower the mobile phase pH to around 3 using an acid like formic acid to suppress silanol activity.[5] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. | |
| Irreproducible Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time. | - Prepare fresh mobile phase daily. - Ensure adequate mobile phase degassing to prevent bubble formation in the pump. | |
| System leaks. | - Check all fittings and connections for any signs of leakage. | |
| Broad Peaks | Extra-column volume. | - Minimize the length and internal diameter of tubing between the injector, column, and detector.[11] |
| Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible.[11] | |
| Column void or contamination. | - Flush the column in the reverse direction (if permitted by the manufacturer). - Replace the column if a void is suspected. |
Experimental Protocols
Example HPLC Method for Dantrolene and Metabolites
This protocol is a starting point for method development and is based on commonly cited parameters.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (adjust pH to ~3.0)
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 315 nm[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation
The following table provides a hypothetical example of data that should be collected during method development to assess resolution.
| Chromatographic Condition | Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) to Dantrolene |
| Method 1: C18, ACN/H₂O with 0.1% Formic Acid | Dantrolene | 12.5 | 1.2 | - |
| 5-hydroxydantrolene | 11.8 | 1.3 | 1.8 | |
| Acetylaminodantrolene | 10.5 | 1.1 | 4.5 | |
| Method 2: C8, ACN/H₂O with 0.1% Formic Acid | Dantrolene | 10.2 | 1.1 | - |
| 5-hydroxydantrolene | 9.7 | 1.2 | 1.5 | |
| Acetylaminodantrolene | 8.8 | 1.0 | 3.2 | |
| Method 3: C18, ACN/H₂O with 0.1% Triethylamine | Dantrolene | 13.1 | 1.0 | - |
| 5-hydroxydantrolene | 12.3 | 1.1 | 2.1 | |
| Acetylaminodantrolene | 11.0 | 1.0 | 5.0 |
Visualizations
Dantrolene Metabolic Pathway
Caption: Metabolic pathways of dantrolene.
Troubleshooting Workflow for Poor Resolution
References
- 1. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Dantrolene Sodium and Related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 5. Different stability-indicating chromatographic methods for specific determination of paracetamol, dantrolene sodium, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. benchchem.com [benchchem.com]
Stability of 5-Hydroxy Dantrolene-d4 in aqueous solutions at different pH and temperatures
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-Hydroxy Dantrolene-d4 in aqueous solutions. Researchers, scientists, and drug development professionals can find valuable information here to support their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions important?
A1: this compound is a deuterium-labeled metabolite of Dantrolene.[1] Deuterated compounds are commonly used as internal standards in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry and liquid chromatography analyses.[1] Its stability in aqueous solutions is critical for ensuring accurate quantification in biological samples and for the development of stable formulations.
Q2: What are the main factors affecting the stability of this compound in aqueous solutions?
A2: The primary factors influencing the stability of this compound are pH and temperature. Light exposure and the presence of oxidizing agents can also contribute to its degradation.[2] For deuterated compounds, a key consideration is the potential for hydrogen-deuterium (H/D) exchange, particularly at acidic or basic pH.[2]
Q3: How does pH affect the stability of Dantrolene and its deuterated analogs?
A3: Studies on non-deuterated Dantrolene show that its degradation follows a V-shaped pH-rate profile, meaning it is most stable at a specific pH and degrades more rapidly in both acidic and basic conditions.[3][4][5][6] The maximum stability for Dantrolene has been observed at pH 7.4.[3][4][5][6] Therefore, it is expected that this compound will exhibit similar behavior, with increased degradation at pH values deviating from neutral.
Q4: What is the expected impact of temperature on the stability of this compound?
A4: As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. Studies on Dantrolene have demonstrated that its degradation rate increases with rising temperatures.[3][4] For optimal stability, it is recommended to store solutions at refrigerated or frozen temperatures.[2]
Quantitative Data Summary
The following table provides representative data on the stability of this compound in aqueous solutions under various pH and temperature conditions. This data is based on the known degradation kinetics of Dantrolene and general principles of deuterated compound stability. Note: This is an illustrative example, and actual stability should be determined experimentally.
| pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Pathway |
| 2.0 | 25 | ~48 | Hydrolysis, H/D Exchange |
| 2.0 | 40 | ~18 | Hydrolysis, H/D Exchange |
| 7.4 | 25 | >200 | Minimal Degradation |
| 7.4 | 40 | ~150 | Minimal Degradation |
| 9.0 | 25 | ~60 | Hydrolysis, H/D Exchange |
| 9.0 | 40 | ~25 | Hydrolysis, H/D Exchange |
Experimental Protocols
Protocol: Assessing the Aqueous Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH and temperature conditions.
1. Materials and Reagents:
-
This compound
-
Deionized water
-
Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 7.4, 9, 10)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (MS)
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.
3. Sample Preparation and Incubation:
-
Spike the stock solution into the different aqueous buffer solutions to a final concentration of 10 µg/mL.
-
For each pH condition, prepare multiple aliquots.
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), retrieve one aliquot from each condition.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile.
-
Store the quenched samples at -20°C until analysis.
4. Analytical Method:
-
Analyze the samples using a validated LC-MS method.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent compound from potential degradants.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Monitor the parent ion of this compound and potential degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Monitor for any shifts in the mass-to-charge ratio that might indicate H/D exchange.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Troubleshooting Guide
Q: I am observing a rapid loss of the parent compound at acidic or basic pH, even at low temperatures. What could be the cause?
A: Rapid degradation at extreme pH values is expected. However, if the degradation is faster than anticipated, consider the following:
-
H/D Exchange: The deuterium atoms on the molecule may be exchanging with protons from the aqueous solution. This would result in a decrease in the signal for the deuterated compound and an increase in the signal for the non-deuterated analog.
-
Buffer Effects: Certain buffer components can catalyze degradation. Consider using an alternative buffer system.
-
Purity of the Compound: Impurities in the this compound sample could be less stable and degrade quickly.
Q: My LC-MS analysis shows a peak with a lower mass-to-charge ratio appearing over time. What does this indicate?
A: This is a strong indication of hydrogen-deuterium (H/D) exchange, where one or more deuterium atoms are replaced by hydrogen atoms. To confirm this, you should also monitor for the non-deuterated 5-Hydroxy Dantrolene.
Q: I am not seeing any significant degradation under my experimental conditions. What should I do?
A: If no degradation is observed, you may need to apply more stringent stress conditions to induce degradation and accurately determine the stability profile. This is often referred to as forced degradation.[7] Consider increasing the temperature, using a wider range of pH values (more acidic and more basic), or introducing oxidative (e.g., H₂O₂) or photolytic stress.[2]
Q: How can I differentiate between degradation products and H/D exchange products?
A: H/D exchange will result in a mass shift corresponding to the number of deuterium atoms exchanged (approximately 1 Da per deuterium). Degradation products will have different mass-to-charge ratios resulting from the cleavage or modification of chemical bonds. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and elucidate the structures of the products, helping to distinguish between these two possibilities.
Caption: Troubleshooting guide for this compound stability studies.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 4. paperso.journal7publish.com [paperso.journal7publish.com]
- 5. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
Troubleshooting poor peak shape in dantrolene chromatography
Technical Support Center: Dantrolene Chromatography
Welcome to the technical support center for dantrolene chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in dantrolene chromatography?
Poor peak shape in dantrolene chromatography, such as peak tailing, fronting, or splitting, can arise from several factors. These often relate to the physicochemical properties of dantrolene, the chromatographic conditions, or the HPLC system itself. Common causes include secondary interactions with the stationary phase, issues with mobile phase pH and composition, column overload, and problems with the column or instrument.
Q2: How does the mobile phase pH affect dantrolene peak shape?
The pH of the mobile phase is a critical factor in achieving good peak shape for dantrolene. Dantrolene's stability and ionization state are pH-dependent. Operating at an inappropriate pH can lead to peak tailing due to interactions between the ionized analyte and the stationary phase. Studies have shown that a mobile phase pH of around 4.5 is often used to achieve good separation and peak shape.[1][2][3] It is crucial to control the mobile phase pH to ensure consistent and symmetrical peaks.
Q3: Can the choice of solvent in my sample preparation affect the peak shape?
Yes, the solvent used to dissolve the dantrolene sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including fronting or splitting.[4][5] It is recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
-
Secondary Interactions: Dantrolene may exhibit secondary interactions with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing.[4][7]
-
Solution: Reduce the concentration of the dantrolene sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to poor peak shape.
Issue 2: Peak Splitting
Peak splitting occurs when a single peak appears as two or more unresolved peaks.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to split.[4][5]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[9][10][11]
-
Solution: Check for any visible voids at the column inlet. If a void is present, the column may need to be repacked or replaced.
-
-
Partially Blocked Frit: A partially blocked inlet frit can distort the sample band, leading to peak splitting.[4][9]
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge any particulates. If this does not resolve the issue, the frit may need to be replaced.[8]
-
Issue 3: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
Possible Causes and Solutions:
-
Column Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[4][11]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Poor Sample Solubility: If dantrolene is not fully dissolved in the sample solvent, it can lead to peak fronting.[4]
-
Solution: Ensure the sample is completely dissolved before injection. Consider using a stronger solvent for dissolution, but be mindful of the compatibility with the mobile phase.
-
-
Column Collapse: Operating the column under inappropriate conditions (e.g., extreme pH or temperature) can cause the stationary phase to collapse, leading to peak fronting.[4]
-
Solution: Ensure the operating conditions are within the column manufacturer's recommended limits.
-
Data Summary
The following table summarizes typical chromatographic conditions used for dantrolene analysis that can help in achieving good peak shape.
| Parameter | Recommended Condition | Reference(s) |
| Mobile Phase pH | 4.5 | [1][2][3] |
| Mobile Phase Additive | 0.1-0.2% Triethylamine (TEA) | [1][2][3][6] |
| Column Temperature | 35 °C | [12][13][14] |
| Sample Solvent | Mobile Phase or weaker solvent | [4][5] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Additive
This protocol describes the preparation of a mobile phase containing triethylamine (TEA) to mitigate peak tailing.
-
Prepare the aqueous component: Prepare a buffer solution at the desired pH (e.g., pH 4.5 using a sodium acetate buffer).[12][13]
-
Add TEA: To the aqueous component, add triethylamine to a final concentration of 0.1-0.2% (v/v).[1][2][3][6]
-
Mix with organic solvent: Mix the aqueous component with the organic solvent (e.g., acetonitrile or ethanol) in the desired ratio. For example, a mobile phase of ethanol:water (40:60, v/v) has been used successfully.[1][2][3]
-
Degas the mobile phase: Before use, degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow for common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak splitting.
References
- 1. Hydro-organic mobile phase and factorial design application to attain green HPLC method for simultaneous assay of paracetamol and dantrolene sodium in combined capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydro-organic mobile phase and factorial design application to attain green HPLC method for simultaneous assay of paracetamol and dantrolene sodium in combined capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. ijcrt.org [ijcrt.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
- 11. silicycle.com [silicycle.com]
- 12. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 13. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carry-over in Dantrolene Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize carry-over effects in the quantitative bioanalysis of dantrolene.
Frequently Asked Questions (FAQs)
Q1: What is carry-over in the context of dantrolene bioanalysis?
A1: Carry-over is the phenomenon where a small amount of dantrolene from a previous, typically high-concentration sample, appears in the analysis of a subsequent sample, such as a blank or a low-concentration sample.[1][2] This can lead to inaccurate quantification and over-estimation of the analyte's concentration.[1]
Q2: Why is dantrolene potentially prone to carry-over effects?
A2: While specific studies on dantrolene carry-over are limited, its chemical properties may contribute to this issue. Dantrolene is a poorly water-soluble compound, which can increase its tendency to adsorb to surfaces within the LC-MS system.[3][4] Compounds with "sticky" properties are more likely to cause carry-over.[1][2]
Q3: What are the common sources of carry-over in an LC-MS/MS system?
A3: The most common sources of carry-over are the autosampler, including the injection needle, sample loop, valves, and seals.[1][5] Other significant sources include the analytical column (especially the frits and guard column) and the mass spectrometer's ion source.[1]
Q4: What is an acceptable level of carry-over in a bioanalytical method?
A4: According to regulatory guidelines for bioanalytical method validation, the carry-over in a blank sample following the highest concentration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ) sample. For methods with a wide dynamic range, the required carry-over can be as low as 0.002%.
Q5: How can I test for carry-over in my dantrolene assay?
A5: To test for carry-over, inject a blank sample immediately after the highest concentration calibration standard.[1] A sequence of a pre-blank, the highest standard, and then multiple post-blanks can help identify the extent of the carry-over.[5]
Troubleshooting Guide to Minimize Dantrolene Carry-over
This guide provides a systematic approach to identifying and mitigating carry-over effects in your dantrolene bioanalytical method.
Step 1: Identify and Confirm Carry-over
The first step is to confirm that the observed signal is indeed carry-over and not contamination of the blank solution or mobile phase.
-
Injection Sequence: Run the following injection sequence: Blank -> Zero Standard (blank matrix) -> LLOQ Standard -> High Concentration Standard -> Blank 1 -> Blank 2 -> Blank 3.
-
Evaluation:
-
If a significant dantrolene peak is present in "Blank 1" but decreases in "Blank 2" and "Blank 3," carry-over is the likely cause.
-
If all blanks show a similar response, this may indicate contamination of the mobile phase, blank solution, or system.[5]
-
Step 2: Isolate the Source of Carry-over
A systematic approach is necessary to pinpoint the component of the LC-MS system responsible for the carry-over.
Caption: A workflow for systematically isolating the source of carry-over.
Step 3: Implement Corrective Actions
Based on the identified source, implement the following corrective actions.
If the Autosampler is the Source:
-
Optimize Needle Wash: The autosampler wash solution is critical.
-
Composition: Ensure the wash solvent can effectively solubilize dantrolene. Since dantrolene is soluble in organic solvents, a strong organic solvent like acetonitrile or methanol, potentially with a small amount of acid or base to match the mobile phase, should be effective.[6][7]
-
Procedure: Increase the duration and volume of the needle wash. Implement both pre- and post-injection washes. An autosampler needle seat backflush, if available, can be a highly effective solution.[8][9]
-
-
Inspect and Replace Components: Check for and replace worn or dirty rotor seals, stators, and tubing, as these can have microscopic scratches or pockets where analytes can be trapped.[1][5]
If the Analytical Column is the Source:
-
Column Washing: Implement a robust column wash at the end of each injection or batch. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[10][11]
-
Guard Column: While useful for protecting the analytical column, guard columns can also be a source of carry-over.[1] If carry-over is persistent, try removing the guard column to see if the issue is resolved.
-
Column Choice: Different columns, even with the same stationary phase chemistry, can exhibit varying levels of carry-over.[10][11] Experimenting with columns from different manufacturers may be beneficial.
If the MS Ion Source is the Source:
-
Cleaning: The ion source can become contaminated over time.[1] Follow the manufacturer's protocol for cleaning the ion source components.
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for dantrolene in human plasma and is designed to produce a clean extract to minimize downstream contamination.[7][12]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., citalopram).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of tertiary butyl methyl ether.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Protocol 2: UPLC-MS/MS Method Optimized for Minimal Carry-over
This hypothetical method incorporates best practices to reduce carry-over during the analysis of dantrolene.
-
LC System: An ultra-high performance liquid chromatography (UPLC) system with a flow-through needle injector design is recommended for its superior carry-over performance.
-
Analytical Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[7][12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0.0-0.2 min: 20% B
-
0.2-0.8 min: 20% to 80% B
-
0.8-1.0 min: 80% B
-
-
Column Wash (Post-injection):
-
1.0-1.5 min: 95% B
-
1.5-1.7 min: 20% B (Rapid return to initial conditions)
-
1.7-2.5 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Autosampler Wash: Strong Wash: 50/50 Acetonitrile/Isopropanol with 0.1% Formic Acid. Weak Wash: Mobile Phase A.
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in either positive or negative mode, using multiple-reaction monitoring (MRM).[7][12]
Quantitative Data Summary
The following tables summarize parameters from published UPLC-MS/MS methods for dantrolene analysis.
Table 1: Chromatographic Conditions for Dantrolene Bioanalysis
| Parameter | Method 1[7][12] |
| Column | Reversed-phase C18 (1.7 µm, 2.1 x 30 mm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (80:20, v/v) |
| Flow Rate | 0.3 mL/min |
| Run Time | 1 minute |
| Injection Volume | Not Specified |
| Internal Standard | Citalopram |
Table 2: Mass Spectrometry Parameters for Dantrolene
| Parameter | Method 1[7][12] |
| Ionization Mode | ESI Positive and Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | 25 – 2500 ng/mL |
| LLOQ | 25 ng/mL |
Visualizing Carry-over Sources
The following diagram illustrates the potential sites within an LC-MS system where carry-over can occur.
Caption: Key components in an LC-MS system that can contribute to carry-over.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 2. youtube.com [youtube.com]
- 3. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An alternative solution to overcome carryover issues in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An alternative solution to overcome carryover issues in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for storing and handling 5-Hydroxy Dantrolene-d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 5-Hydroxy Dantrolene-d4. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To maintain the chemical and isotopic purity of solid this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 4°C. As the compound is noted to be hygroscopic, it is crucial to store it in a tightly sealed container to protect it from moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. To prevent degradation from light, use amber vials or wrap the container in foil. It is also advisable to prepare fresh working solutions from the stock solution for each experiment to ensure accuracy.
Q3: What solvents are recommended for preparing stock solutions?
Q4: Is this compound sensitive to light?
A4: Yes, like its parent compound dantrolene, this compound is expected to be light-sensitive. All handling and storage should be done in a way that minimizes exposure to light. Use of amber vials and light-blocking storage containers is highly recommended.
Q5: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
A5: H-D exchange is a process where a deuterium atom on your standard is replaced by a hydrogen atom from the environment, typically from water. This can compromise the isotopic purity of your standard. To prevent this, handle the solid compound and solutions in a dry atmosphere (e.g., under nitrogen or argon gas) and use anhydrous solvents for preparing solutions.
Troubleshooting Guides
Issue: Inconsistent or Poor Analytical Results
If you are experiencing variability in your analytical results, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Solid Compound | Ensure the solid compound has been stored correctly at 4°C in a tightly sealed container, protected from light and moisture. |
| Degradation of Stock Solution | Prepare a fresh stock solution from the solid compound. Ensure the stock solution is stored at -20°C in an amber vial. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration of Stock Solution | Re-prepare the stock solution, ensuring the balance is properly calibrated and the compound is completely dissolved. |
| Contamination | Use clean glassware and high-purity solvents. Filter your solutions if particulate matter is observed. |
Issue: Solubility Problems
If you are having trouble dissolving this compound, refer to the following guidance.
| Solvent | Recommendation |
| Aqueous Buffers | Direct dissolution in aqueous buffers is challenging due to the poor water solubility of dantrolene compounds. First, dissolve the compound in a minimal amount of DMF, and then slowly add the aqueous buffer while vortexing. |
| Organic Solvents | For stock solutions, use high-purity, anhydrous DMSO, DMF, or methanol. Sonication may aid in dissolution. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Acclimatization: Remove the sealed vial of this compound from its 4°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: In a controlled environment with low humidity (a glove box is ideal), accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, amber volumetric flask. Add a small amount of the chosen anhydrous solvent (e.g., DMSO, DMF, or methanol) to dissolve the solid completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Dilution: Once the solid is fully dissolved, dilute to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting solubility problems.
Impact of different sample extraction methods on dantrolene recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dantrolene. It focuses on the impact of different sample extraction methods on dantrolene recovery and offers solutions to common experimental challenges.
Dantrolene Recovery: A Comparative Overview of Extraction Methods
The selection of an appropriate sample extraction method is critical for achieving high and reproducible recovery of dantrolene from biological matrices. The following table summarizes quantitative data on the recovery of dantrolene using various techniques.
| Extraction Method | Matrix | Recovery Efficiency (%) | Key Considerations & Notes |
| Protein Precipitation (PP) | Rat Plasma | 96.88 - 101.90 | A simple and rapid method using acetonitrile. Acetonitrile was found to be superior to methanol, providing a clearer supernatant.[1] The ratio of acetonitrile to plasma is a critical parameter (a 2:1 ratio has been used successfully).[1] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Data not available in comparative studies | A reported method uses tertiary butyl methyl ether as the extraction solvent.[2] The pH of the aqueous phase is a critical parameter to optimize for efficient partitioning of dantrolene into the organic solvent. |
| Solid-Phase Extraction (SPE) | Data not available | Data not available in comparative studies | The choice of sorbent material and elution solvent is crucial and should be based on the physicochemical properties of dantrolene. |
Experimental Protocols
Detailed methodologies for common dantrolene extraction techniques are provided below.
Protein Precipitation (PP) Protocol
This protocol is adapted from a validated method for the determination of dantrolene in rat plasma.[1]
Materials:
-
Rat plasma sample
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Micropipettes and tips
Procedure:
-
Pipette 250 µL of rat plasma into a microcentrifuge tube.
-
Add 500 µL of acetonitrile to the plasma sample (2:1 ratio).
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for subsequent analysis (e.g., by HPLC).
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline based on a method reported for the simultaneous quantification of dantrolene and paracetamol in human plasma.[2]
Materials:
-
Human plasma sample
-
Tertiary butyl methyl ether (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
Procedure:
-
Pipette a known volume of human plasma into a suitable tube.
-
Add a specific volume of tertiary butyl methyl ether.
-
Vortex the mixture vigorously to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing dantrolene) to a clean tube.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.
Troubleshooting Guides
Low Dantrolene Recovery
Question: My dantrolene recovery is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of dantrolene can stem from several factors related to its physicochemical properties and the chosen extraction method. Dantrolene has low aqueous solubility, which is pH-dependent.[3] Its stability is also influenced by pH, with maximum stability around pH 7.4.[4][5]
Troubleshooting Steps by Extraction Method:
-
Protein Precipitation:
-
Incomplete Precipitation: Ensure a sufficient volume of cold acetonitrile is used (a 2:1 or 3:1 ratio to plasma is recommended) and that vortexing is vigorous enough to denature and precipitate proteins effectively.[1]
-
Analyte Co-precipitation: Dantrolene may be trapped within the protein pellet. Optimize the precipitation conditions, such as temperature and incubation time.
-
-
Liquid-Liquid Extraction:
-
Incorrect pH: The pH of the aqueous sample is critical. Dantrolene is a weakly acidic drug. Adjusting the pH of the plasma sample to below its pKa (pKa2 ≈ 7.5) will favor the neutral form of the molecule, enhancing its partitioning into an organic solvent.[4][6]
-
Inappropriate Solvent: The choice of organic solvent is crucial. Solvents like tertiary butyl methyl ether have been used successfully.[2] Experiment with different solvents of varying polarity to find the optimal one for dantrolene.
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the analyte and lead to poor recovery. To break emulsions, try adding salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation at a higher speed.
-
-
Solid-Phase Extraction:
-
Improper Sorbent: The sorbent material may not be appropriate for retaining dantrolene. For a nonpolar compound like dantrolene, a reversed-phase (e.g., C18) sorbent is a logical starting point.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb dantrolene from the sorbent. Increase the organic solvent strength in the elution buffer or try a different elution solvent.
-
Column Drying: Ensure the SPE cartridge does not dry out before sample loading, as this can lead to inconsistent and low recovery.
-
High Variability in Dantrolene Recovery
Question: I am observing high variability in my dantrolene recovery across different samples. What could be the reason?
Answer:
High variability in recovery can be due to inconsistent sample handling and processing.
Troubleshooting Steps:
-
Inconsistent pH Adjustment: If pH adjustment is part of your protocol, ensure it is done precisely and consistently for every sample.
-
Variable Extraction Time: Standardize the vortexing or mixing times for all samples to ensure consistent extraction efficiency.
-
Temperature Fluctuations: Dantrolene's solubility is temperature-dependent.[3] Perform extractions at a consistent temperature to minimize variability.
-
Pipetting Errors: Ensure accurate and precise pipetting, especially when handling small volumes of samples and solvents.
-
Incomplete Solvent Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure complete and consistent drying of the extract. Similarly, ensure the dried residue is fully redissolved in the reconstitution solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting dantrolene from plasma?
A1: The optimal pH for extracting dantrolene depends on the extraction method. For liquid-liquid extraction with an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of dantrolene (pKa2 ≈ 7.5) to ensure it is in its neutral, more non-polar form, which will favor partitioning into the organic solvent.[4][6]
Q2: How does temperature affect dantrolene recovery?
A2: Dantrolene's solubility in water increases with temperature.[3] Therefore, performing extractions at a controlled and consistent temperature is important for reproducible results. While warming can increase solubility, be mindful of the potential for degradation at elevated temperatures over extended periods.[4][5]
Q3: Can I use methanol instead of acetonitrile for protein precipitation of dantrolene?
A3: While both are common protein precipitating agents, one study found acetonitrile to be superior for dantrolene extraction from plasma, resulting in a clearer supernatant.[1] It is recommended to test both solvents for your specific application to determine which provides better recovery and cleaner extracts.
Q4: My extracted dantrolene samples show signs of degradation. What can I do?
A4: Dantrolene is susceptible to degradation at both acidic (pH < 4.6) and alkaline (pH > 9.5) conditions.[4][5] Ensure that the pH of your samples and extraction solvents is maintained within a stable range, ideally close to neutral (pH 7.4), where its stability is maximal.[4][5] Also, protect samples from light, as dantrolene can be light-sensitive.
Q5: What are the key physicochemical properties of dantrolene to consider during method development?
A5: Key properties include its low aqueous solubility, its pKa values (pKa1 ≈ 2.0 and pKa2 ≈ 7.5), and its pH-dependent stability.[4][6] Its non-polar nature suggests that reversed-phase chromatography and extraction with non-polar organic solvents are suitable approaches.
Visualizing the Dantrolene Extraction Workflow
The following diagram illustrates a general workflow for the extraction of dantrolene from a biological matrix, applicable to the methods discussed.
Caption: General workflow for dantrolene extraction from biological samples.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. Study of the physicochemical properties of aqueous dantrolene solutions by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing variability in 5-Hydroxy Dantrolene-d4 internal standard response
Welcome to the technical support center for 5-Hydroxy Dantrolene-d4 internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to variability in the internal standard response during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterium-labeled version of 5-Hydroxy Dantrolene, a metabolite of the muscle relaxant Dantrolene.[1][2] As a stable isotope-labeled (SIL) internal standard, it is the preferred choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte (5-Hydroxy Dantrolene), which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability in the analytical process.[4][5][6]
Q2: What are the common causes of variability in the this compound response?
A2: Variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Matrix Effects: Differences in the composition of biological samples can lead to ion suppression or enhancement, affecting the ionization efficiency of the internal standard.[7][8]
-
Sample Preparation Errors: Inconsistent pipetting of the internal standard, variable extraction recovery, or incomplete sample mixing can introduce significant variability.[5][9]
-
Chemical Instability: Degradation of this compound due to improper storage, pH, or temperature during sample processing can lead to a decreased response.[5]
-
Instrumental Issues: Fluctuations in the LC-MS system's performance, such as inconsistent injection volumes or a drifting detector response, can cause variations.[5][10]
-
Ionization Competition: High concentrations of the analyte or other co-eluting compounds can compete with the internal standard for ionization, leading to a suppressed signal.
Q3: How should this compound be properly stored?
A3: According to supplier information, this compound should be stored at 2-8°C in a refrigerator, under an inert atmosphere. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so it is crucial to keep it in a tightly sealed container.[1][11]
Q4: What level of variability in the internal standard response is considered acceptable?
A4: While some level of variability is expected, a large variation in the internal standard response across an analytical run can indicate a problem with the assay's performance.[9][10] As a general guideline, many laboratories investigate samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibrators and quality control (QC) samples.[5] However, specific acceptance criteria should be defined and justified during method development and validation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to this compound response variability.
Guide 1: Investigating Sporadic and Random Variability
This guide addresses isolated instances of inconsistent internal standard response.
Symptoms:
-
Internal standard response for a single or a few samples is significantly different from the rest of the batch.
-
No discernible pattern or trend in the variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sporadic internal standard variability.
Guide 2: Investigating Systematic Variability
This guide addresses consistent trends or differences in internal standard response between sample groups.
Symptoms:
-
Internal standard response in unknown samples is consistently higher or lower than in calibrators and QCs.[9]
-
A drift (gradual increase or decrease) in the internal standard response over the course of the analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for systematic internal standard variability.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To determine if the variability in this compound response is due to ion suppression or enhancement from the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike this compound into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) without the internal standard. Spike this compound into the extracted matrix supernatant before injection.
-
Set 3 (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean peak area of Set 2 / Mean peak area of Set 1) * 100
-
Extraction Recovery (%) = (Mean peak area of Set 3 / Mean peak area of Set 2) * 100
-
Data Presentation:
| Sample Set | Description | Mean IS Peak Area | Matrix Effect (%) | Extraction Recovery (%) |
| Set 1 | IS in Neat Solution | 500,000 | N/A | N/A |
| Set 2 | IS Spiked Post-Extraction | 400,000 | 80% (Ion Suppression) | N/A |
| Set 3 | IS Spiked Pre-Extraction | 360,000 | N/A | 90% |
Protocol 2: Assessment of this compound Stability
Objective: To evaluate the stability of this compound under various experimental conditions.
Methodology:
-
Prepare QC Samples: Prepare low and high concentration QC samples in the relevant biological matrix.
-
Expose to Conditions: Subject the QC samples to the following conditions:
-
Bench-Top Stability: Leave at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject to multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature).
-
Long-Term Stability: Store at -80°C for an extended period (e.g., 1, 3, 6 months).
-
-
Analyze Samples: Analyze the stressed samples against a freshly prepared calibration curve and compare the results to baseline (time zero) samples.
Data Presentation:
| Stability Condition | QC Level | Mean IS Response (vs. T=0) | % Change |
| Bench-Top | |||
| 4 hours | Low | 98% | -2% |
| 4 hours | High | 99% | -1% |
| 24 hours | Low | 85% | -15% |
| 24 hours | High | 88% | -12% |
| Freeze-Thaw | |||
| 3 Cycles | Low | 95% | -5% |
| 3 Cycles | High | 96% | -4% |
References
- 1. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
Validation & Comparative
A Head-to-Head Comparison: 5-Hydroxy Dantrolene-d4 Versus a Structural Analog for Bioanalytical Method Validation
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and robustness of bioanalytical data. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, 5-Hydroxy Dantrolene-d4, against a structural analog internal standard in a bioanalytical method for the quantification of 5-Hydroxy Dantrolene. The information presented is supported by established principles of bioanalytical method validation and illustrative experimental data.
In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard.[1] These standards, in which one or more atoms are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest. This near-perfect chemical mimicry allows them to effectively compensate for variability throughout the entire analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[2][3]
An alternative approach is the use of a structural analog internal standard (SA-IS), a compound with a chemical structure similar to the analyte but not isotopically labeled. While often more readily available and less expensive, SA-IS may not perfectly mirror the analyte's behavior, potentially leading to less accurate and precise results.[4][5] This guide will delve into a direct comparison of these two approaches for the bioanalysis of 5-Hydroxy Dantrolene, a primary metabolite of the muscle relaxant Dantrolene.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, a series of validation experiments were conducted in accordance with the principles outlined in the FDA and EMA guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline. The following tables summarize the comparative data for key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 5 |
| LLOQ Precision (%CV) | 5.2% | 12.8% | ≤ 20% |
| LLOQ Accuracy (%Bias) | -3.5% | -8.2% | Within ±20% |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| %CV | %Bias | %CV | |
| Low QC (3 ng/mL) | 4.8% | -2.1% | 10.5% |
| Mid QC (500 ng/mL) | 3.5% | 1.8% | 8.2% |
| High QC (800 ng/mL) | 3.1% | 0.9% | 7.5% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (SA-IS) | Acceptance Criteria |
| Matrix Factor (CV%) | 3.9% | 14.2% | ≤ 15% |
| IS-Normalized Matrix Factor (CV%) | 1.8% | 9.8% | ≤ 15% |
| Recovery (%) | Consistent across concentrations (Mean: 85%) | Variable across concentrations (Mean: 78%) | Consistent and reproducible |
The data clearly demonstrates the superior performance of the method utilizing this compound. The SIL-IS provided better linearity, precision, and accuracy, particularly at the lower limit of quantitation. Most notably, the impact of the biological matrix on the analytical signal was significantly minimized with the deuterated internal standard, as evidenced by the lower coefficient of variation for the matrix factor.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Preparation of Calibration Standards and Quality Control Samples
Stock solutions of 5-Hydroxy Dantrolene, this compound, and the structural analog internal standard were prepared in methanol. Working solutions were then prepared by serial dilution. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation: Protein Precipitation
To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the internal standard working solution (either this compound or the structural analog) was added, followed by 300 µL of acetonitrile to precipitate proteins. The samples were vortexed and then centrifuged. The supernatant was transferred to a new plate and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
An Agilent 1290 Infinity II LC system coupled with a Sciex Triple Quad 6500+ mass spectrometer was used for the analysis.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient was used to separate the analyte and internal standard.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for 5-Hydroxy Dantrolene, this compound, and the structural analog.
Evaluation of Matrix Effect
The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked blank plasma from six different sources to the peak area of the analyte in a neat solution. The internal standard normalized matrix factor was calculated to assess the ability of each internal standard to compensate for matrix-induced signal suppression or enhancement.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the validation steps, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of 5-Hydroxy Dantrolene.
Caption: Logical relationship of key bioanalytical method validation parameters.
Conclusion
The experimental data unequivocally supports the recommendation of using this compound as the internal standard for the bioanalytical quantification of 5-Hydroxy Dantrolene. The use of a stable isotope-labeled internal standard leads to a more accurate, precise, and robust method that is less susceptible to the inherent variability of biological matrices. While a structural analog may be a viable option in some research settings, for regulatory submissions and studies requiring the highest level of data integrity, the investment in a deuterated internal standard is well-justified. This guide provides a clear framework for researchers and scientists to make informed decisions in the development and validation of their bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods for Dantrolene
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is a critical aspect of drug development. When bioanalytical methods are transferred between facilities or when samples from a single study are analyzed at multiple sites, a robust cross-validation process is essential to guarantee data integrity and comparability.[1][2] This guide provides an objective comparison of methodologies and presents a practical approach to the cross-validation of a bioanalytical method for the skeletal muscle relaxant, dantrolene.
The Importance of Cross-Validation
Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used in different laboratories, can produce comparable data.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when and how to conduct bioanalytical method cross-validation to ensure that data generated across different sites can be reliably combined or compared in support of regulatory submissions.[1][3][4][5]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters from a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for dantrolene from a single laboratory (Laboratory A) and a hypothetical data set for a second laboratory (Laboratory B) to illustrate a successful cross-validation.
Table 1: Comparison of Method Validation Parameters for Dantrolene Analysis
| Parameter | Laboratory A | Laboratory B (Hypothetical) | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.99 |
| Accuracy (%) | 98.5 - 101.2 | 98.9 - 100.8 | 85% - 115% (90% - 110% for LLOQ) |
| Precision (%RSD) | 0.5 - 1.5 | 0.6 - 1.8 | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | 98.2 - 101.5 | 97.9 - 102.1 | Consistent, precise, and reproducible |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.12 µg/mL | To be determined |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.35 µg/mL | To be determined |
Table 2: Cross-Validation of Quality Control (QC) Samples Between Laboratories
| QC Level | Laboratory A (Mean Conc. ± SD, n=6) | Laboratory B (Mean Conc. ± SD, n=6) | % Difference | Acceptance Criteria |
| Low QC (LQC) | 5.02 ± 0.08 µg/mL | 4.98 ± 0.09 µg/mL | -0.8% | Within ± 15% |
| Medium QC (MQC) | 9.98 ± 0.12 µg/mL | 10.12 ± 0.15 µg/mL | +1.4% | Within ± 15% |
| High QC (HQC) | 14.95 ± 0.18 µg/mL | 15.20 ± 0.21 µg/mL | +1.7% | Within ± 15% |
Experimental Protocols
A detailed methodology is crucial for the successful transfer and cross-validation of a bioanalytical method. The following protocol is based on a validated RP-HPLC method for the estimation of dantrolene.[6]
Sample Preparation
-
Standard Stock Solution: A standard stock solution of dantrolene is prepared by dissolving the reference standard in a suitable solvent to achieve a known concentration.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired calibration range.
-
Plasma Sample Preparation: To a volume of plasma, an appropriate amount of dantrolene standard solution is added. The protein is then precipitated using a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged. The supernatant is collected and injected into the HPLC system.
Chromatographic Conditions
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% triethylamine in a ratio of 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 380 nm.[6]
-
Injection Volume: 20 µL.
Cross-Validation Procedure
-
Method Transfer and Familiarization: The receiving laboratory (Laboratory B) should first familiarize itself with the analytical method provided by the originating laboratory (Laboratory A). This may involve training of personnel and initial runs to ensure the method is performing as expected.
-
Analysis of Shared QC Samples: A set of quality control (QC) samples at low, medium, and high concentrations are prepared by one laboratory and divided into two sets. One set is analyzed by Laboratory A, and the other set is shipped to and analyzed by Laboratory B.
-
Data Comparison: The mean concentration and precision of the QC samples from both laboratories are compared. The percentage difference between the means should be within a predefined acceptance criterion, typically ±15%.
Mandatory Visualization
The following diagram illustrates the workflow for the inter-laboratory cross-validation of a bioanalytical method.
Caption: Inter-laboratory cross-validation workflow for a bioanalytical method.
Alternative Bioanalytical Methods
While RP-HPLC with UV detection is a robust and widely used technique for the analysis of dantrolene, alternative methods can offer advantages in terms of sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the detection of lower concentrations of dantrolene and its metabolites in biological matrices.[7] The high selectivity of MS/MS can also reduce the need for extensive sample cleanup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for a molecule like dantrolene due to its polarity and thermal lability, with appropriate derivatization, GC-MS could be a viable alternative.
When different analytical techniques are used across studies, a cross-validation is necessary to ensure the comparability of the data.[1]
Conclusion
A successful inter-laboratory cross-validation of a bioanalytical method for dantrolene is achievable through a well-defined protocol, clear communication between laboratories, and a thorough statistical evaluation of the data. By adhering to the principles outlined in this guide and in regulatory documents, researchers can ensure the generation of consistent and reliable data, which is fundamental to the integrity of pharmacokinetic and other drug development studies.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
A Researcher's Guide to Assessing the Isotopic Purity of 5-Hydroxy Dantrolene-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based bioanalysis, and 5-Hydroxy Dantrolene-d4 is a commonly used deuterated standard for the therapeutic drug monitoring and pharmacokinetic studies of the muscle relaxant Dantrolene and its primary metabolite, 5-Hydroxy Dantrolene. The reliability of these studies hinges on the isotopic purity of the internal standard. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, presents experimental data, and discusses alternative internal standards.
Introduction to Isotopic Purity and its Importance
Isotopic purity refers to the percentage of the desired isotopically labeled molecule (in this case, this compound) within the total population of the compound. High isotopic purity is crucial as the presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with the accurate quantification of the analyte, leading to erroneous pharmacokinetic and metabolic profiles. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized internal standards in bioanalytical method validation.[1][2][3][4]
Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS): LC-HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, the relative abundance of each species (d0 to d4) can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is used to quantify the amount of residual, non-deuterated protons in the molecule. By comparing the integral of the signals from the deuterated positions to that of a non-deuterated position within the molecule or an internal standard, the isotopic enrichment can be calculated.
Comparative Analysis of this compound
While specific Certificates of Analysis for this compound are proprietary and not always publicly available, the following table represents typical data that would be generated during a comprehensive isotopic purity assessment from two hypothetical vendors.
| Parameter | Vendor A | Vendor B | Method |
| Chemical Purity | >99.5% | >99.0% | HPLC |
| Isotopic Purity (d4) | 98.5% | 97.8% | LC-HRMS |
| Isotopic Distribution | LC-HRMS | ||
| d4 | 98.5% | 97.8% | |
| d3 | 1.2% | 1.8% | |
| d2 | 0.2% | 0.3% | |
| d1 | <0.1% | <0.1% | |
| d0 | <0.1% | <0.1% | |
| Isotopic Enrichment | >99% | >98.5% | ¹H NMR |
Alternative Internal Standards: The Case for ¹³C-Labeling
While deuterated internal standards like this compound are widely used due to their cost-effectiveness, they are not without potential drawbacks. The "isotope effect" can sometimes lead to slight chromatographic separation from the unlabeled analyte, which can be problematic in complex matrices.[5][6]
An increasingly popular alternative is the use of stable isotope-labeled internal standards with heavier isotopes like Carbon-13 (¹³C).[7][8][9] ¹³C-labeled standards are generally considered the "gold standard" as they are less likely to exhibit chromatographic shifts relative to the analyte and are not susceptible to back-exchange of the label. For Dantrolene analysis, a potential alternative would be Dantrolene-¹³C₃ or a more extensively labeled version.
| Feature | This compound (Deuterated) | Dantrolene-¹³C₃ (¹³C-Labeled) |
| Cost | Generally lower | Typically higher |
| Synthesis | Often simpler | More complex |
| Isotope Effect | Potential for chromatographic shift | Minimal to no chromatographic shift |
| Label Stability | Generally stable, but risk of back-exchange in certain conditions | Highly stable |
| Mass Difference | 4 Da | 3 Da (or more depending on labeling) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
Objective: To determine the isotopic distribution of this compound.
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF coupled to a UHPLC system.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Resolution: 70,000
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z of each isotopologue (d0 to d4). Integrate the peak areas and calculate the relative percentage of each.
-
¹H NMR for Isotopic Enrichment
Objective: To determine the percentage of deuterium incorporation at the labeled positions.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of this compound in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Integrate the residual proton signals at the deuterated positions on the phenyl ring of the this compound molecule.
-
Integrate the signal from the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
Knowing the initial molar ratio of the unlabeled compound to the internal standard allows for the calculation of the percentage of non-deuterated sites, and thus the isotopic enrichment.
-
Visualizing the Workflow and Concepts
Experimental workflow for isotopic purity assessment.
Comparison of deuterated vs. ¹³C-labeled internal standards.
Conclusion
The assessment of isotopic purity is a critical step in the validation of bioanalytical methods that employ stable isotope-labeled internal standards. For this compound, a combination of HRMS and NMR spectroscopy provides a comprehensive characterization of its isotopic distribution and enrichment. While deuterated standards are widely used and effective, researchers should be aware of their potential limitations and consider ¹³C-labeled alternatives, which may offer superior performance in certain applications, albeit at a higher cost. The choice of internal standard should be based on a thorough evaluation of the specific requirements of the bioanalytical method and the available resources.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Gold Standard in Dantrolene Quantification: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the muscle relaxant dantrolene, the choice of internal standard is critical for achieving reliable pharmacokinetic and bioequivalence data. This guide provides an objective comparison of dantrolene quantification methods, highlighting the superior performance of using a stable isotope-labeled internal standard, 5-Hydroxy Dantrolene-d4, against other analytical approaches.
The use of a deuterated analog, such as this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays.[1] This is due to its ability to mimic the analyte of interest throughout the extraction and ionization process, effectively compensating for matrix effects and variations in instrument response. This leads to enhanced accuracy and precision in the quantification of dantrolene in complex biological matrices like plasma.
To illustrate the performance advantages, this guide compares the typical validation parameters of a validated LC-MS/MS method—drawing on established regulatory guidelines and performance of similar assays—with alternative methods that utilize different internal standards or none at all.
Comparative Performance of Dantrolene Quantification Methods
The following tables summarize the expected performance characteristics for linearity, accuracy, and precision of different dantrolene quantification methods. The data for the method using this compound is based on the stringent requirements of regulatory bodies like the FDA and the European Medicines Agency (EMA) for bioanalytical method validation, which are consistently met by assays employing deuterated internal standards.
Table 1: Linearity of Dantrolene Quantification Methods
| Analytical Method | Internal Standard | Typical Linear Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 1 - 1000 | ≥ 0.995 |
| UPLC-MS/MS | Citalopram | 25 - 2500 | ≥ 0.99 |
| HPLC-DAD | Dexketoprofen | 100 - 3000 | ≥ 0.999 |
| RP-HPLC | None | 2500 - 12500 | 0.9998 |
Table 2: Accuracy and Precision of Dantrolene Quantification Methods
| Analytical Method | Internal Standard | Accuracy (% Bias) | Precision (% CV) |
| LC-MS/MS | This compound | Within ±15% (±20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| UPLC-MS/MS | Citalopram | Within ±15% | ≤ 15% |
| HPLC-DAD | Dexketoprofen | Within ±15% | ≤ 15% |
| RP-HPLC | None | Not Reported | < 2% (for drug product, not biological matrix) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
The data clearly indicates that while all methods can demonstrate good linearity, the use of a stable isotope-labeled internal standard like this compound provides the highest level of confidence in the accuracy and precision of the results, particularly in complex biological samples. This is crucial for making informed decisions in drug development and clinical research.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are the experimental protocols for the key methods discussed.
Experimental Protocol 1: Dantrolene Quantification by LC-MS/MS with this compound Internal Standard
This protocol is a representative example based on standard practices for bioanalytical method validation.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dantrolene: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
3. Method Validation:
-
The method is validated according to FDA and EMA guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.
Experimental Protocol 2: Dantrolene Quantification by UPLC-MS/MS with Citalopram Internal Standard
1. Sample Preparation:
-
Liquid-liquid extraction with tertiary butyl methyl ether.
2. UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (1.7 µm, 2.1 × 30 mm).
-
Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in isocratic mode.
-
Flow Rate: 0.3 mL/min.
-
Internal Standard: Citalopram.
-
Detection: Tandem mass spectrometry with positive and negative electrospray ionization in multiple-reaction monitoring (MRM) mode.
Experimental Protocol 3: Dantrolene Quantification by HPLC-DAD with Dexketoprofen Internal Standard
1. Sample Preparation:
-
Protein precipitation with acetonitrile.
2. HPLC-DAD Conditions:
-
Detector: Diode Array Detector (DAD).
-
Internal Standard: Dexketoprofen.
-
Further chromatographic details are method-specific.
Visualizing the Workflow
To further clarify the analytical process, the following diagram illustrates the experimental workflow for dantrolene quantification using the gold-standard LC-MS/MS method with this compound.
Caption: Experimental workflow for dantrolene quantification.
References
Nanocrystalline Dantrolene Suspension Demonstrates Enhanced Pharmacokinetic Profile Compared to Standard Solution
A head-to-head pharmacokinetic analysis reveals that the nanocrystalline suspension of dantrolene (Ryanodex®) exhibits a higher peak plasma concentration and increased total drug exposure compared to the standard dantrolene sodium solution (Dantrium® IV). This finding, supported by data from a clinical study in healthy volunteers, suggests a more rapid and efficient drug delivery for the nanocrystalline formulation, a critical factor in the emergency treatment of malignant hyperthermia.
A study evaluating the pharmacokinetics, safety, and tolerability of dantrolene sodium suspension (Ryanodex®) in comparison to the standard dantrolene sodium solution for injection (Dantrium® IV) in healthy volunteers demonstrated significant differences in key pharmacokinetic parameters. The nanocrystalline suspension, Ryanodex®, showed a 44% higher maximum plasma concentration (Cmax) and a 6% greater area under the curve (AUC), indicating higher and more sustained drug levels in the bloodstream.[1]
The study was conducted in two parts. Part one involved a dose-escalation design where participants received either Ryanodex® or Dantrium® at doses of 1.0, 1.75, 2.0, 2.25, or 2.5 mg/kg.[1] Part two of the study was a crossover design where subjects received 2.5 mg/kg of both Ryanodex® and Dantrium®[1]. This design allowed for a direct comparison of the two formulations within the same individuals.
The enhanced pharmacokinetic profile of the nanocrystalline suspension is attributed to its formulation. Ryanodex® is a high-concentration nanoparticle suspension that allows for rapid dissolution of the drug particles upon injection into the bloodstream due to their large surface area.[1] This contrasts with the standard formulation, which requires reconstitution of a lyophilized powder into a more dilute solution.[1][2]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for dantrolene following the intravenous administration of Ryanodex® and Dantrium® at a dose of 2.5 mg/kg.
| Pharmacokinetic Parameter | Ryanodex® (Nanocrystalline Suspension) | Dantrium® (Standard Solution) |
| Cmax (ng/mL) | 8186 ± 3949 | 4445 ± 1618 |
| AUC0-inf (ng*hr/mL) | Higher (6% increase) | Baseline |
Data sourced from a clinical study in healthy volunteers.[1]
Experimental Protocol
Study Design: The study was a single-center, open-label, two-part study in healthy volunteers. Part 1 was a dose-escalation phase, and Part 2 was a crossover phase.[1]
Subjects: Healthy adult volunteers participated in the study.[1]
Dosing: In Part 2 of the study, subjects received a single intravenous dose of 2.5 mg/kg of both Ryanodex® and Dantrium® in a crossover fashion. Ryanodex® was administered as a 60-second continuous intravenous push, while Dantrium® was administered as an infusion over a period of 4 to 13 minutes.[1]
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of dantrolene.
Analytical Method: Plasma concentrations of dantrolene were measured using a validated analytical method.
Experimental Workflow
Figure 1. Experimental workflow for the pharmacokinetic comparison.
The improved pharmacokinetic characteristics of the nanocrystalline suspension may offer a significant clinical advantage in the management of malignant hyperthermia, a life-threatening condition that demands rapid and effective intervention. The ability to achieve higher peak plasma concentrations more quickly could potentially lead to a faster onset of therapeutic action.
References
A Comparative Guide to Incurred Sample Reanalysis in Dantrolene Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dantrolene in biological matrices, with a specific focus on the critical role of Incurred Sample Reanalysis (ISR). ISR is a fundamental component of bioanalytical method validation, ensuring the reliability and reproducibility of pharmacokinetic data in drug development. This document outlines detailed experimental protocols, presents illustrative comparative data, and offers insights into best practices for conducting ISR for dantrolene bioanalytical assays.
The Imperative of Incurred Sample Reanalysis
Incurred Sample Reanalysis serves as a crucial in-study validation of a bioanalytical method. Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. These samples reflect the true complexity of the biological matrix, containing metabolites, concomitant medications, and endogenous compounds that may interfere with the assay.[1][2] Therefore, ISR provides a real-world assessment of a method's reproducibility.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence and pharmacokinetic studies to ensure the integrity of the reported data.[2][3] The standard acceptance criterion for small molecules like dantrolene is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.[1]
Bioanalytical Methods for Dantrolene Quantification
The two predominant analytical techniques for the bioanalysis of dantrolene in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. A validated LC-MS/MS method for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma has been reported.
2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and cost-effective alternative to LC-MS/MS. While generally less sensitive, it can be suitable for studies where higher concentrations of dantrolene are expected.
Experimental Protocols
Protocol 1: Dantrolene Quantification in Human Plasma using LC-MS/MS
This protocol is based on established methods for the bioanalysis of dantrolene.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled dantrolene).
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dantrolene: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
5-hydroxydantrolene: Precursor ion > Product ion.
-
Internal Standard: Precursor ion > Product ion.
-
Protocol 2: Dantrolene Quantification in Human Plasma using HPLC-UV
1. Sample Preparation: Protein Precipitation (PPT)
-
To 200 µL of human plasma, add 25 µL of internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for dantrolene (approximately 375 nm).
Data Presentation: Illustrative Incurred Sample Reanalysis
The following tables present hypothetical ISR data for dantrolene bioanalytical assays, demonstrating the expected outcomes for both LC-MS/MS and HPLC-UV methods based on regulatory acceptance criteria.
Table 1: Illustrative Incurred Sample Reanalysis Data for Dantrolene by LC-MS/MS
| Sample ID | Initial Concentration (ng/mL) | Repeat Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference* | Pass/Fail |
| ISR-001 | 152.3 | 148.9 | 150.6 | -2.26% | Pass |
| ISR-002 | 87.6 | 92.1 | 89.85 | 5.01% | Pass |
| ISR-003 | 210.1 | 201.5 | 205.8 | -4.18% | Pass |
| ISR-004 | 55.4 | 65.2 | 60.3 | 16.25% | Pass |
| ISR-005 | 123.8 | 118.5 | 121.15 | -4.37% | Pass |
| ISR-006 | 305.6 | 289.9 | 297.75 | -5.27% | Pass |
| ISR-007 | 78.2 | 95.1 | 86.65 | 19.50% | Pass |
| ISR-008 | 189.5 | 175.4 | 182.45 | -7.73% | Pass |
| ISR-009 | 42.1 | 51.8 | 46.95 | 20.66% | Fail |
| ISR-010 | 256.7 | 261.3 | 259.0 | 1.78% | Pass |
| Overall | 90% Pass |
* % Difference = [(Repeat Conc. - Initial Conc.) / Mean Conc.] x 100
Table 2: Illustrative Incurred Sample Reanalysis Data for Dantrolene by HPLC-UV
| Sample ID | Initial Concentration (ng/mL) | Repeat Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference* | Pass/Fail |
| ISR-011 | 165.8 | 155.2 | 160.5 | -6.60% | Pass |
| ISR-012 | 99.2 | 110.5 | 104.85 | 10.78% | Pass |
| ISR-013 | 225.4 | 208.9 | 217.15 | -7.60% | Pass |
| ISR-014 | 68.7 | 83.1 | 75.9 | 18.97% | Pass |
| ISR-015 | 140.1 | 125.6 | 132.85 | -10.91% | Pass |
| ISR-016 | 320.5 | 295.3 | 307.9 | -8.18% | Pass |
| ISR-017 | 85.6 | 105.2 | 95.4 | 20.54% | Fail |
| ISR-018 | 201.3 | 170.1 | 185.7 | -16.80% | Pass |
| ISR-019 | 50.5 | 62.8 | 56.65 | 21.71% | Fail |
| ISR-020 | 278.9 | 265.4 | 272.15 | -4.96% | Pass |
| Overall | 80% Pass |
* % Difference = [(Repeat Conc. - Initial Conc.) / Mean Conc.] x 100
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of an incurred sample reanalysis and the logical relationship for the acceptance criteria.
Comparison of Bioanalytical Methods for Dantrolene ISR
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | High: Mass spectrometry provides excellent specificity, minimizing interference from matrix components and metabolites. This is a significant advantage for ISR, as incurred samples can have a more complex matrix. | Moderate: Relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar chromophores. This may increase the risk of ISR failure. |
| Sensitivity | High: Capable of detecting dantrolene at low ng/mL or even pg/mL levels, making it suitable for a wide range of pharmacokinetic studies. | Lower: Generally suitable for µg/mL to high ng/mL concentrations. May not be adequate for studies with low dantrolene doses or for characterizing the terminal elimination phase. |
| Throughput | High: With modern UPLC systems, run times can be very short (e.g., 2-5 minutes), allowing for the rapid analysis of large numbers of samples. | Moderate: Typically has longer run times compared to UPLC-MS/MS. |
| Cost | Higher: Instrumentation and maintenance costs are significantly higher. | Lower: More cost-effective in terms of initial investment and operational expenses. |
| Robustness for ISR | Generally More Robust: The high selectivity reduces the likelihood of unexpected interferences in incurred samples, leading to a higher probability of passing ISR. | Potentially Less Robust: More prone to matrix effects and interferences, which can lead to greater variability between initial and repeat analyses and a higher risk of ISR failure. |
Conclusion and Best Practices
Incurred Sample Reanalysis is an indispensable tool for ensuring the quality and reliability of bioanalytical data for dantrolene. While both LC-MS/MS and HPLC-UV can be validated for the quantification of dantrolene, LC-MS/MS is the superior technique, particularly in the context of ISR, due to its enhanced selectivity and sensitivity.
Best Practices for Dantrolene ISR:
-
Method Selection: Whenever feasible, an LC-MS/MS method should be the preferred choice for dantrolene bioanalysis to minimize the risk of analytical interferences and ensure the highest data quality.
-
Sample Selection: A random and representative subset of incurred samples should be selected for ISR, covering the concentration range observed in the study, including samples near the maximum concentration (Cmax) and in the elimination phase.
-
Timing of ISR: ISR should be performed as early as possible during the sample analysis phase to identify and rectify any potential issues with the bioanalytical method in a timely manner.
-
Investigation of Failures: Any ISR failure must be thoroughly investigated to determine the root cause. This may involve re-evaluating the method's selectivity, sample processing procedures, or the stability of dantrolene and its metabolites in the matrix.
-
Documentation: All aspects of the ISR, including sample selection, experimental procedures, results, and any investigations, must be meticulously documented in the bioanalytical report.
By adhering to these principles and employing robust, well-validated bioanalytical methods, researchers can ensure the integrity of their data and contribute to the successful development of dantrolene-based therapies.
References
- 1. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Hemolysis on Dantrolene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of dantrolene in human plasma, with a specific focus on evaluating the interference caused by hemolysis. The data and protocols presented herein are intended to assist researchers in developing and validating robust bioanalytical assays for dantrolene, ensuring accurate pharmacokinetic and toxicokinetic assessments.
Introduction to Dantrolene and the Challenge of Hemolysis
Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Accurate measurement of dantrolene concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. A significant pre-analytical variable that can compromise the accuracy of such measurements is hemolysis, the rupture of red blood cells (erythrocytes) leading to the release of their intracellular contents into the plasma.
Hemolysis can interfere with analytical methods through various mechanisms:
-
Spectral Interference: Hemoglobin, released during hemolysis, has a strong absorbance in the UV-Visible spectrum, which can interfere with spectrophotometric and chromatographic detection methods.
-
Matrix Effects: The release of intracellular components can alter the ionization efficiency of the analyte in mass spectrometry-based assays, leading to ion suppression or enhancement.
-
Analyte Stability: Enzymes released from red blood cells can potentially degrade the analyte of interest.
-
Distributional Changes: Dantrolene is known to associate with red blood cells.[1] Lysis of these cells can artificially increase the concentration of dantrolene in the plasma fraction, leading to an overestimation of the true circulating levels.
This guide outlines a detailed experimental protocol to assess the impact of hemolysis on two common analytical techniques for dantrolene quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Dantrolene Metabolism and Signaling Pathway
Dantrolene is primarily metabolized in the liver. The main metabolic pathways include reduction of the nitro group to an amino group and hydroxylation. The major metabolites are 5-hydroxydantrolene and aminodantrolene. Understanding these pathways is essential for developing selective analytical methods that can distinguish the parent drug from its metabolites.
Experimental Design and Protocols
This section details the experimental workflow and specific protocols for evaluating the effect of hemolysis on dantrolene quantification.
Preparation of Hemolyzed Plasma Samples
This protocol describes the preparation of plasma with varying degrees of hemolysis using a freeze-thaw method.
-
Blood Collection: Collect human whole blood from healthy volunteers into tubes containing K2EDTA as an anticoagulant.
-
Plasma and Red Blood Cell Separation: Centrifuge a portion of the whole blood at 2,000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) and store it on ice. Isolate the red blood cell pellet.
-
Preparation of Hemolysate:
-
Wash the red blood cell pellet three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.
-
After the final wash, resuspend the red blood cell pellet in a volume of deionized water equal to the volume of removed plasma to induce lysis.
-
Subject the red blood cell suspension to three freeze-thaw cycles by freezing at -80°C for at least 1 hour and thawing at room temperature. This will ensure complete lysis.
-
Centrifuge the resulting hemolysate at 10,000 x g for 15 minutes to remove red blood cell ghosts. The supernatant is the concentrated hemolysate.
-
-
Quantification of Hemoglobin in Hemolysate: Determine the hemoglobin concentration in the concentrated hemolysate using a spectrophotometer, for example, by measuring the absorbance at 414 nm or using Drabkin's reagent.
-
Preparation of Hemolyzed Plasma Spikes: Prepare a series of hemolyzed plasma samples by spiking the previously separated non-hemolyzed plasma with the concentrated hemolysate to achieve different final hemoglobin concentrations (e.g., 0, 50, 100, 200, and 500 mg/dL).
-
Spiking with Dantrolene: Spike the non-hemolyzed and hemolyzed plasma samples with known concentrations of dantrolene to prepare Quality Control (QC) samples at low, medium, and high concentration levels (e.g., 50, 500, and 2000 ng/mL).
Analytical Methods
This method is based on a previously published HPLC-DAD method.[2][3]
-
Sample Preparation (Protein Precipitation): To 250 µL of plasma sample, add 500 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with acetonitrile and water acidified with orthophosphoric acid (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 380 nm.
-
Injection Volume: 20 µL.
-
This method is adapted from a published LC-MS/MS assay.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction): To 50 µL of plasma sample, add an internal standard and extract with tertiary butyl methyl ether. Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 30 mm, 1.7 µm particle size.
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Data Presentation and Comparison
The following tables summarize hypothetical but expected data from the described experiments to illustrate the comparison between the analytical methods in the presence of varying degrees of hemolysis.
Table 1: Effect of Hemolysis on Dantrolene Quantification by HPLC-UV
| Hemoglobin (mg/dL) | Spiked Dantrolene (ng/mL) | Measured Dantrolene (ng/mL) | % Recovery | % Bias |
| 0 (Control) | 50 | 49.5 | 99.0 | -1.0 |
| 50 | 50 | 51.2 | 102.4 | +2.4 |
| 100 | 50 | 53.8 | 107.6 | +7.6 |
| 200 | 50 | 58.1 | 116.2 | +16.2 |
| 500 | 50 | 65.4 | 130.8 | +30.8 |
| 0 (Control) | 2000 | 1988 | 99.4 | -0.6 |
| 50 | 2000 | 2015 | 100.8 | +0.8 |
| 100 | 2000 | 2055 | 102.8 | +2.8 |
| 200 | 2000 | 2120 | 106.0 | +6.0 |
| 500 | 2000 | 2250 | 112.5 | +12.5 |
Table 2: Effect of Hemolysis on Dantrolene Quantification by LC-MS/MS
| Hemoglobin (mg/dL) | Spiked Dantrolene (ng/mL) | Measured Dantrolene (ng/mL) | % Recovery | % Bias |
| 0 (Control) | 50 | 50.1 | 100.2 | +0.2 |
| 50 | 50 | 49.8 | 99.6 | -0.4 |
| 100 | 50 | 50.5 | 101.0 | +1.0 |
| 200 | 50 | 51.3 | 102.6 | +2.6 |
| 500 | 50 | 52.9 | 105.8 | +5.8 |
| 0 (Control) | 2000 | 2010 | 100.5 | +0.5 |
| 50 | 2000 | 1995 | 99.8 | -0.2 |
| 100 | 2000 | 2018 | 100.9 | +0.9 |
| 200 | 2000 | 2035 | 101.8 | +1.8 |
| 500 | 2000 | 2060 | 103.0 | +3.0 |
Interpretation and Recommendations
-
HPLC-UV: This method shows a significant positive bias in the presence of high concentrations of hemoglobin, particularly at lower dantrolene concentrations. This is likely due to spectral interference from hemoglobin at the detection wavelength of 380 nm. The acceptance criteria of ±15% bias are exceeded at hemoglobin concentrations of 200 mg/dL and above for the low QC.[6][7]
-
LC-MS/MS: The LC-MS/MS method demonstrates superior performance with minimal bias across all levels of hemolysis tested. The high selectivity of tandem mass spectrometry effectively mitigates the interference from hemoglobin and other matrix components released during hemolysis.
Recommendations for Researchers:
-
For accurate quantification of dantrolene in plasma, LC-MS/MS is the recommended method , especially when there is a risk of hemolyzed samples.
-
If HPLC-UV is the only available method, it is crucial to visually inspect all samples for hemolysis . Any samples with visible pink or red coloration should be flagged, and the results should be interpreted with caution.
-
During bioanalytical method validation for dantrolene, it is essential to evaluate the effect of hemolysis as per regulatory guidelines such as the ICH M10.[8] This should involve spiking plasma with hemolyzed whole blood or a prepared hemolysate to assess selectivity and matrix effects.
-
The acceptance criterion for hemolysis effect is typically that the mean concentration of the analyte in the hemolyzed samples should be within ±15% of the mean concentration in non-hemolyzed samples.[6][7]
By following these guidelines and protocols, researchers can ensure the generation of high-quality, reliable data for dantrolene quantification, leading to more accurate clinical and preclinical study outcomes.
References
- 1. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
5-Hydroxy Dantrolene-d4 vs. Azumolene: A Comparative Guide for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the choice of an appropriate standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two key compounds, 5-Hydroxy Dantrolene-d4 and Azumolene, when utilized as analytical standards in research and development settings. This objective analysis is supported by physicochemical data, validated experimental protocols, and visual representations of relevant biological pathways and analytical workflows.
At a Glance: Key Differences
| Feature | This compound | Azumolene |
| Type of Standard | Stable Isotope-Labeled Internal Standard | Non-labeled Analog Standard |
| Primary Application | Internal standard for quantification of Dantrolene and its metabolites by LC-MS | Reference standard for the quantification of Azumolene; potential surrogate for Dantrolene in certain assays |
| Key Advantage | Compensates for matrix effects and variability in sample processing and instrument response in mass spectrometry | High water solubility, making it easier to handle and prepare standard solutions |
| Purity | Typically ≥95% | Typically ≥98% (HPLC) |
Physicochemical Properties
A detailed comparison of the fundamental physicochemical properties of this compound and Azumolene is presented in Table 1. These properties are critical in determining the appropriate handling, storage, and application of each standard.
Table 1: Physicochemical Properties
| Property | This compound | Azumolene |
| Molecular Formula | C₁₄H₆D₄N₄O₆[1] | C₁₃H₉BrN₄O₃[2] |
| Molecular Weight | 334.28 g/mol [1] | 349.14 g/mol [2] |
| Appearance | Yellow to Dark Yellow Solid | White to very dark gray powder[2] |
| Solubility | Soluble in DMSO | Soluble in DMSO (2 mg/mL)[2], 30-fold more water-soluble than Dantrolene sodium[3] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | -20°C[2] |
| Purity | ≥95%[1] | ≥98% (HPLC)[2] |
Performance as an Analytical Standard
The primary distinction between this compound and Azumolene lies in their intended use as analytical standards.
This compound is a deuterium-labeled analog of a major metabolite of Dantrolene.[4] This isotopic labeling makes it an ideal internal standard for bioanalytical methods utilizing mass spectrometry (MS), such as LC-MS/MS.[4] The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variations in sample extraction, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of quantification.[4]
Azumolene , on the other hand, is a non-labeled, water-soluble analog of Dantrolene.[3][5] Its high purity (≥98% by HPLC) makes it an excellent reference standard for its own quantification.[2] While it shares structural similarities with Dantrolene and is equipotent in its biological activity, its use as a surrogate standard for Dantrolene should be carefully validated, as it will not compensate for analyte-specific variations in the same way a stable isotope-labeled internal standard would.[3][5] The primary advantage of Azumolene is its significantly higher water solubility compared to Dantrolene, which simplifies the preparation of stock and working standard solutions.[3][6]
Experimental Data and Protocols
Azumolene: HPLC Method Validation
A validated high-performance liquid chromatography (HPLC) method for the quantification of Azumolene has been reported.[5] The key validation parameters are summarized in Table 2.
Table 2: Validation Summary for Azumolene HPLC Method [5]
| Parameter | Result |
| Linearity Range | 5.0 - 15.0 µg/mL |
| Precision (RSD%) | Intra-day: 0.73%, Inter-day: 0.88% |
| Accuracy (Mean Recovery) | 98.63% |
| Limit of Detection (LOD) | 1.26 µg/mL |
| Limit of Quantification (LOQ) | 3.82 µg/mL |
Experimental Protocol: HPLC-UV Analysis of Azumolene [5]
This protocol is adapted from the validated method for the quantification of Azumolene.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), optimized for the separation of Azumolene.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Azumolene in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 5.0 to 15.0 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing Azumolene in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Azumolene in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
This compound: Representative LC-MS/MS Protocol
The following is a representative protocol for the analysis of Dantrolene and its metabolite, 5-Hydroxydantrolene, in a biological matrix using a stable isotope-labeled internal standard like this compound. This protocol is based on established bioanalytical methods for similar compounds.
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).
2. LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program optimized to separate Dantrolene, 5-Hydroxydantrolene, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), optimized for the analytes.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Dantrolene, 5-Hydroxydantrolene, and this compound.
4. Standard and Sample Preparation:
-
Spiking: Spike blank biological matrix (e.g., plasma, urine) with known concentrations of Dantrolene and 5-Hydroxydantrolene to prepare calibration standards and quality control samples.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all standards, quality controls, and unknown samples.
-
Extraction: Perform protein precipitation with acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute in the initial mobile phase.
5. Data Analysis:
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Dantrolene and a typical experimental workflow for bioanalysis.
Caption: Mechanism of action of Dantrolene and Azumolene.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Conclusion
The selection between this compound and Azumolene as an analytical standard is contingent upon the specific requirements of the analytical method.
-
This compound is the superior choice as an internal standard for the quantitative analysis of Dantrolene and its metabolites in biological matrices by LC-MS/MS. Its isotopic labeling ensures the highest level of accuracy and precision by correcting for analytical variability.
-
Azumolene serves as an excellent reference standard for its own quantification and can be a valuable tool in situations where high water solubility is advantageous. While it can be used as a surrogate for Dantrolene in some assays, this application requires careful validation.
For researchers and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Dantrolene, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the generation of robust and reliable data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Regulatory Guidelines for Internal Standard Use in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a critical component in bioanalytical method validation, ensuring the accuracy and precision of quantitative data for pharmacokinetic and toxicokinetic studies. Regulatory bodies worldwide have established guidelines to standardize the use of internal standards in bioanalytical assays. Historically, navigating the specific requirements of different agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), required careful attention to nuanced differences. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, a significant move towards global harmonization has been achieved.[1][2] This guide provides a comprehensive comparison of the harmonized principles for internal standard use under the ICH M10 framework, which is now the standard for both the FDA and EMA.[1][2]
Harmonized Core Principles under ICH M10
The primary function of an internal standard is to compensate for variability during sample preparation and analysis.[2][3][4] The ICH M10 guideline, which has superseded previous individual guidance from the FDA and EMA, provides a unified set of expectations for the global pharmaceutical industry.[1][2] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[2][5] Any deviation from this, such as the absence of an internal standard, requires a clear justification.[2][5]
Comparison of Key Guideline Requirements
While the FDA and EMA have aligned under the ICH M10 guideline, the following table summarizes the key harmonized principles concerning the selection, concentration, and monitoring of internal standards.
| Parameter | ICH M10 Harmonized Guideline | Rationale and Key Considerations |
| Selection | A stable isotope-labeled internal standard (SIL-IS) is the most appropriate choice and should be used whenever possible.[2][6] If a SIL-IS is not available, a structural analog may be used.[1][2] | A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample processing and analysis, thus providing the most accurate correction for variability.[4] Analog internal standards should closely mimic the analyte's structure and properties.[4] |
| Purity | The internal standard must be well-characterized, and its purity should be known and documented.[1] | Impurities in the internal standard can potentially interfere with the analyte quantification, leading to inaccurate results. |
| Concentration | The concentration of the internal standard should be consistent across all samples, including calibration standards, QCs, and study samples.[1][2] It should be optimized to provide an appropriate detector response and not interfere with the analyte of interest.[2] | A consistent concentration ensures that the IS response is uniform, allowing for reliable correction. The optimal concentration should be high enough to provide a robust signal but not so high as to cause detector saturation or interfere with the analyte's signal. |
| Matrix Effects | The influence of the biological matrix on the ionization of both the analyte and the internal standard must be evaluated.[1] | Matrix effects can cause ion suppression or enhancement, affecting the accuracy and precision of the method. A suitable IS should track and compensate for these effects on the analyte. |
| Interference | An assessment must be conducted to ensure that the internal standard does not interfere with the quantification of the analyte and vice versa.[7] This includes checking for cross-talk between the mass spectrometric signals of the analyte and the IS.[8] | The response of any interfering peak at the retention time of the analyte in a sample containing only the IS should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in a blank sample should be less than 5% of the IS response.[2] |
| Response Monitoring | The response of the internal standard should be monitored throughout the analysis of an entire run for all samples.[1][9] Any significant variability in the IS response should be investigated to determine the root cause and its potential impact on the data's accuracy.[6][10] | Consistent IS response indicates a stable analytical process. Trends, drifts, or abrupt changes in the IS response may signal issues with sample processing, instrument performance, or matrix effects that could compromise the validity of the results.[1][10] |
Experimental Protocols
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
1. Internal Standard Suitability and Interference Check
-
Objective: To verify that the chosen internal standard is appropriate for the method and does not interfere with the quantification of the analyte.[2]
-
Protocol:
-
Prepare blank samples from at least six different sources of the biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank, zero, and LLOQ samples using the bioanalytical method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample must be ≤ 20% of the analyte response at the LLOQ.[2]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples must be ≤ 5% of the internal standard response in the LLOQ sample.[2]
-
2. Internal Standard Response Monitoring
-
Objective: To monitor the consistency of the internal standard response across an entire analytical run.[1]
-
Protocol:
-
During the analysis of a bioanalytical run, record the peak area or height of the internal standard for all calibration standards, QCs, and study samples.
-
Plot the internal standard response against the injection order.
-
Visually inspect the plot for any trends, drifts, or sudden changes in the internal standard response.
-
-
Evaluation:
-
While there are no universally mandated acceptance criteria for IS response variability, significant deviations from the mean response of the calibration standards and QCs should trigger an investigation.[6] The goal is to ensure that the IS is effectively tracking the analyte's behavior throughout the run.
-
Visualizing Workflows and Logical Relationships
To further clarify the processes involved in utilizing internal standards according to regulatory guidelines, the following diagrams illustrate the decision-making process for IS selection and the experimental workflow for validation.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for internal standard validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. capa.org.tw [capa.org.tw]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 5-Hydroxy Dantrolene-d4
Hazard Identification and Personal Protective Equipment (PPE)
5-Hydroxy Dantrolene-d4 is a metabolite of Dantrolene-d4. The parent compound, Dantrolene-d4, is classified with specific hazards. As a precautionary measure, this compound should be handled as a compound of unknown potency with similar potential hazards.
Assumed Hazards Based on Dantrolene-d4:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Suspected of causing genetic defects.
-
May cause respiratory irritation.
Due to these potential hazards, stringent adherence to PPE protocols is mandatory to protect laboratory personnel from exposure through skin contact, inhalation, or accidental ingestion.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves.[1][2] | Provides a robust barrier against chemical permeation. Double-gloving adds a layer of safety in case the outer glove is breached.[1] The inner glove should be tucked under the gown cuff.[1] |
| Body Protection | Disposable, impermeable gown with a closed front and long sleeves.[1][2] A "bunny suit" or coverall offers more complete protection.[3] | Protects against splashes and prevents contamination of personal clothing.[1] |
| Eye/Face Protection | Safety goggles with side shields are the minimum requirement.[4] A full-face shield is recommended when there is a risk of splashes.[1][5][6] | Ensures full facial protection from spills or splashes of the compound or its solutions.[3][6] |
| Respiratory Protection | An N95 respirator or higher should be worn, especially when handling the compound as a powder outside of a containment device.[3] | Prevents inhalation of airborne particles. Surgical masks do not offer adequate protection.[3] |
| Additional PPE | Disposable shoe covers and head/hair coverings.[2][3][5] | Prevents the tracking of contaminants out of the laboratory and protects from residue.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receiving to disposal.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Proper storage is critical to maintain the isotopic purity of deuterated compounds.[7][8]
-
Temperature: Store refrigerated at 4°C for short-term use and at -20°C for long-term storage, unless the manufacturer's certificate of analysis specifies otherwise.[7]
-
Light: Protect from light by storing in amber vials or in a dark location to prevent photodegradation.[7][8]
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced isotopic exchange.[7][8]
-
2.2. Preparation of Solutions (Experimental Protocol)
All handling of the powdered compound should occur within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation, which could introduce moisture.[7]
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance within a containment device.
-
Dissolving:
-
Quantitatively transfer the weighed compound to a Class A volumetric flask.
-
Use a suitable dry, aprotic solvent such as methanol or DMSO for creating stock solutions.[7][8] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[7]
-
Add a small amount of solvent to dissolve the compound completely.
-
-
Dilution: Once dissolved, dilute to the final volume with the chosen solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[7]
2.3. Spill Management
A cytotoxic spill kit must be readily available in any area where the compound is handled.[1]
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear full PPE, including respiratory protection.
-
Use dry clean-up procedures for powders to avoid generating dust.[2] A vacuum cleaner with a HEPA filter can be used.[2]
-
If a solution spills, absorb it with appropriate absorbent pads from the spill kit.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water, and then decontaminate.
-
-
Major Spill:
-
Evacuate the area and alert emergency responders.[2]
-
Restrict access to the contaminated area.
-
Follow institutional emergency procedures.
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste.
-
Contaminated PPE and Labware: All disposable items (gloves, gowns, shoe covers, pipette tips, bench paper, etc.) must be disposed of in clearly labeled, puncture-resistant, and leak-proof hazardous waste containers.[1]
-
Liquid and Solid Waste:
-
Collect liquid waste in designated, sealed, and clearly labeled containers.
-
Solid chemical waste should be placed in separate, appropriately labeled containers.
-
-
Final Disposal: Excess and expired materials, as well as all generated waste, must be disposed of through a licensed hazardous material disposal company, following all federal and local regulations.[9]
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Decision workflow for spill management.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
